Coptisine chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,5-8H,3-4,9-10H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXPUVKJHVUJAV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3486-66-6 (Parent) | |
| Record name | Coptisine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00975628 | |
| Record name | 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6020-18-4 | |
| Record name | Coptisine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6020-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coptisine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COPTISINE CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119754 | |
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| Record name | 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizinium, 6,7-dihydro-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Coptisine chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RSB8UY88E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Coptisine Chloride: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coptisine chloride, a protoberberine isoquinoline alkaloid, is a phytochemical of significant interest in the pharmaceutical and nutraceutical industries. Exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, this compound is a promising candidate for drug development. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details various extraction methodologies, from traditional to contemporary "green" techniques. Quantitative data on extraction yields are presented in tabular format for comparative analysis. Furthermore, this document outlines detailed experimental protocols for key extraction methods and visualizes critical signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Ranunculaceae (buttercup) family, with the genus Coptis being the most abundant source. It is also present in species within the Papaveraceae (poppy) and Berberidaceae (barberry) families.[1]
A summary of notable plant sources is provided in Table 1.
Table 1: Prominent Natural Sources of this compound
| Family | Genus | Species | Common Name | Reference |
| Ranunculaceae | Coptis | Coptis chinensis | Chinese Goldthread | [2][3] |
| Ranunculaceae | Coptis | Coptis japonica | Japanese Goldthread | [1] |
| Ranunculaceae | Coptis | Coptis omeiensis | Omei Goldthread | [1] |
| Ranunculaceae | Coptis | Coptis teeta | Mishmi teeta | |
| Papaveraceae | Corydalis | Corydalis solida | Fumewort | [1] |
| Papaveraceae | Fumaria | Fumitory | [4] | |
| Papaveraceae | Papaver | Poppy | [4] | |
| Berberidaceae | [1] |
Extraction Methodologies
The extraction of this compound from its natural sources is a critical step in its isolation and purification for research and drug development. A variety of methods have been employed, each with its own advantages and limitations in terms of efficiency, solvent consumption, and environmental impact.
Conventional Solvent Extraction
Traditional methods often involve the use of organic solvents or acidified water to extract alkaloids from the plant matrix.
-
Aqueous Decoction: This method involves boiling the plant material in water. While simple and inexpensive, it may result in lower yields for less water-soluble alkaloids.
-
Solvent Maceration/Reflux: Ethanol and methanol are commonly used solvents for extracting coptisine. These methods can provide good yields but often require large volumes of organic solvents.
-
Acidified Water Extraction: The use of dilute acids, such as sulfuric acid, can enhance the solubility of alkaloids by forming their corresponding salts.
Advanced and Green Extraction Techniques
To improve extraction efficiency and reduce environmental impact, several modern techniques have been developed.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of phytochemicals into the solvent. UAE can significantly reduce extraction time and solvent consumption.[5]
-
Deep Eutectic Solvent (DES) Extraction: DESs are a new class of green solvents formed by mixing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., urea, organic acids). They are often non-toxic, biodegradable, and have a high capacity for dissolving various compounds.[6][7]
-
Surfactant-Assisted Extraction: Aqueous solutions of surfactants can be used to enhance the extraction of alkaloids.
Quantitative Comparison of Extraction Methods
The choice of extraction method and solvent significantly impacts the yield of this compound. The following tables summarize quantitative data from various studies on the extraction of coptisine and other major alkaloids from Coptis chinensis.
Table 2: this compound Yield from Coptis chinensis using Various Solvents in Ultrasound-Assisted Extraction
| Solvent | Coptisine Yield (mg/g) | Reference |
| 75% Methanol | 7.8 | [8] |
| 75% Ethanol | 7.8 | [8] |
| 50% Ethanol | 7.8 | [8] |
| 50% Lactic Acid | 10.2 | [8] |
| 50% Malic Acid | 10.2 | [8] |
| 98% Pyruvic Acid | 10.2 | [8] |
| Tween-20 (5 mM) | 7.1 | [8] |
| Tween-60 (5 mM) | 6.8 | [8] |
| Tween-80 (5 mM) | 6.9 | [8] |
| 100% β-CD-PA (DES) | 8.0 | [8] |
Data extracted from a study comparing different green solvents for alkaloid extraction.[8]
Table 3: Yield of Major Alkaloids from Coptis chinensis using Different Extraction Methods
| Extraction Method | Solvent | Berberine Yield (mg/g) | Palmatine Yield (mg/g) | Coptisine Yield (mg/g) | Reference |
| Ultrasound-Assisted | 50% Ethanol | - | - | - | [5] |
| Maceration | 80% Ethanol | - | - | - | [5] |
| Decoction | Water | - | - | - | [5] |
| Ultrasound-Assisted DES | Choline chloride:Phenol (1:3), 30% water | 57.40 | 16.71 | - | [9] |
| Ultrasound-Assisted DES | Choline chloride:Urea (1:2), 50% water | 79.23 (µg/mL) | 15.63 (µg/mL) | - | [6] |
Note: Direct comparison is challenging due to variations in experimental conditions and reporting units.
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction with Carboxylic Acids
This protocol is based on a study optimizing the extraction of alkaloids from Coptis chinensis using green solvents.[8][10][11]
-
Material Preparation: Grind the dried rhizomes of Coptis chinensis into a fine powder.
-
Extraction:
-
Mix the powdered plant material with a 96% (w/w) lactic acid solution at a liquid-to-solid ratio of 30.0 mL/g.
-
Perform ultrasound-assisted extraction at a temperature of 60.0 °C for a specified duration (e.g., 30 minutes).
-
-
Separation: Centrifuge the mixture to separate the supernatant from the plant residue.
-
Analysis: Analyze the coptisine content in the supernatant using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Deep Eutectic Solvent (DES) Based Ultrasound-Assisted Extraction
This protocol utilizes a choline chloride-urea based DES for extraction.[6][7]
-
DES Preparation: Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio. Heat and stir the mixture until a clear, homogeneous liquid is formed. Prepare a 50% aqueous solution of the DES.
-
Material Preparation: Crush cleaned and dried Coptis chinensis rhizomes into a powder.
-
Extraction:
-
Mix the plant powder with the 50% aqueous DES solution.
-
Perform ultrasonic-assisted extraction with the following parameters: ultrasonic power of 150 W, temperature of 60 °C, and a treatment time of 15 minutes.
-
-
Post-Extraction:
-
After the DES extraction, the residue can be further extracted with ethanol to recover less polar compounds.
-
-
Analysis: Filter the extract and analyze the coptisine content using HPLC.
Protocol 3: Acidified Water Extraction and Purification
This protocol is adapted from a patent for extracting high-purity coptisine.[12]
-
Material Preparation: Crush the raw material (Coptis rhizome or root).
-
Acid Extraction:
-
Soak the crushed material in a 0.1-5% sulfuric acid solution.
-
Heat and extract the material four times with the acidic solution.
-
Filter the combined extracts.
-
-
Neutralization and Impurity Removal:
-
Neutralize the acidic extract with calcium oxide or calcium hydroxide.
-
Filter and wash the precipitate.
-
-
Precipitation and Recrystallization:
-
Pre-concentrate the filtrate.
-
Precipitate and remove impurities.
-
Precipitate the coptisine from the solution.
-
Recrystallize the crude coptisine to increase purity.
-
-
Drying: Dry the recrystallized coptisine to obtain the final product.
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
AMPK/ACC/CPT-1 Pathway in Lipid Metabolism
Coptisine has been shown to inhibit lipid accumulation by regulating the AMPK/ACC/CPT-1 signaling pathway. This is particularly relevant for conditions like diabetic nephropathy.
Caption: Coptisine activates AMPK, leading to inhibition of lipid synthesis and promotion of fatty acid oxidation.
Neuroprotection via the Thioredoxin System
Coptisine exhibits neuroprotective effects by downregulating the thioredoxin-interacting protein (TXNIP), thereby strengthening the antioxidant defense system.
Caption: Coptisine enhances neuroprotection by inhibiting TXNIP and subsequent apoptotic signaling.
Anti-inflammatory Action via NF-κB, MAPK, and PI3K/Akt Pathways
Coptisine demonstrates potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways.[3][13]
Caption: Coptisine inhibits inflammatory responses by blocking PI3K/Akt, MAPK, and NF-κB signaling pathways.
Conclusion
This compound is a valuable natural product with a wide array of potential therapeutic applications. The genus Coptis, particularly Coptis chinensis, stands out as the most significant natural source. While traditional extraction methods are still in use, modern techniques like ultrasound-assisted extraction and the use of deep eutectic solvents offer more efficient and environmentally friendly alternatives. The selection of an appropriate extraction protocol is paramount and should be guided by considerations of yield, purity, cost, and environmental impact. The elucidation of the molecular mechanisms and signaling pathways modulated by this compound further strengthens its position as a compelling candidate for future drug discovery and development endeavors. This guide provides a foundational resource for researchers to navigate the complexities of sourcing and extracting this promising alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-Assisted Extraction: Unlocking the Antibacterial Potential of Coptis chinensis Franch. Against ESBL-Producing Enterobacterales [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CN104418852A - Extracting method and application of high-purity coptisine - Google Patents [patents.google.com]
- 13. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Properties of Coptisine Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coptisine chloride, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, and cardioprotective effects. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound is a quaternary ammonium salt with a wide range of biological effects, including antimicrobial, antiviral, neuroprotective, and metabolic regulatory activities.[1][2] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a promising candidate for the development of novel therapeutics for various diseases.[3] This guide aims to consolidate the current scientific knowledge on this compound, providing a detailed resource for researchers in the field.
Anti-Cancer Properties
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4] Its mechanisms of action are multifaceted, involving cell cycle arrest, induction of apoptosis, and inhibition of metastasis-related processes.
Quantitative Data: In Vitro Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| A549 | Non-small-cell lung cancer | MTT Assay | IC50 | 18.09 µM | [5] |
| H460 | Non-small-cell lung cancer | MTT Assay | IC50 | 29.50 µM | [5] |
| H2170 | Non-small-cell lung cancer | MTT Assay | IC50 | 21.60 µM | [5] |
| MDA-MB-231 | Breast Cancer | MTT Assay | IC50 | 20.15 µM | |
| HT-29 | Colorectal Cancer | MTT Assay | IC50 | 26.60 µM | |
| HCT116 | Colorectal Cancer | Cell Viability | Inhibition | Concentration-dependent | |
| Hep3B | Hepatocellular Carcinoma | Cytotoxicity Assay | Inhibition | Concentration-dependent | [4] |
Signaling Pathways in Anti-Cancer Activity
This compound exerts its anti-cancer effects by modulating several key signaling pathways, primarily the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.
This compound has been shown to suppress the phosphorylation of key components of the PI3K/Akt/mTOR pathway, leading to the inhibition of cell proliferation and induction of autophagy.[4][6][7]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. Coptisine induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coptisine-induced cell cycle arrest at G2/M phase and reactive oxygen species-dependent mitochondria-mediated apoptosis in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Coptisine in Rotator Cuff Injury: PI3K/Akt/mTORinflammation Crosstalk Uncovered by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioavailability and Pharmacokinetics of Coptisine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, a protoberberine isoquinoline alkaloid, is a significant bioactive constituent of various medicinal plants, most notably from the Coptis (goldthread) genus. It has garnered considerable scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. However, the therapeutic development of coptisine is often hampered by its poor oral bioavailability and rapid elimination from the body. A thorough understanding of its pharmacokinetic profile is therefore critical for designing effective delivery systems and therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of coptisine, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development.
Bioavailability and Pharmacokinetics of Coptisine
The systemic exposure and therapeutic efficacy of coptisine are largely dictated by its pharmacokinetic properties. Studies have consistently shown that coptisine exhibits low oral bioavailability, which is a major challenge for its clinical application.
Absorption
In vivo studies in rats have demonstrated that coptisine is poorly absorbed from the gastrointestinal tract. Following oral administration, the absolute bioavailability of coptisine has been reported to be low, ranging from 0.52% to 8.9%[1][2]. The peak plasma concentration (Cmax) is typically reached within a short period, suggesting rapid but limited absorption.
In vitro studies using Caco-2 cell monolayers, a well-established model of the human intestinal epithelium, have been employed to investigate the intestinal permeability of coptisine. These studies indicate that coptisine can be absorbed across intestinal epithelial cells[3]. The apparent permeability coefficient (Papp) from the apical (AP) to the basolateral (BL) side in Caco-2 cells was determined to be in a range that suggests it is a completely absorbed compound[3]. However, the involvement of efflux transporters may contribute to its low net absorption in vivo.
Distribution
Once absorbed, coptisine is distributed to various tissues. In rats, after oral administration, coptisine has been detected in several organs, although generally at low concentrations[2]. Following intravenous administration, coptisine has been shown to quickly cross the blood-brain barrier, leading to higher concentrations in different brain regions compared to plasma[1][4]. This suggests a potential for coptisine in treating central nervous system disorders. Animal experiments have shown that coptisine is primarily distributed to the liver, followed by the lungs[5].
Metabolism
Coptisine undergoes extensive metabolism in the body, which is a key factor contributing to its low bioavailability and rapid clearance[1][4]. The liver is considered a primary site of metabolism[6][7]. In vivo and in vitro studies in rats have identified numerous metabolites of coptisine. These metabolites are formed through various metabolic pathways, including demethylation, hydroxylation, hydrogenation, and conjugation with glucuronic acid and sulfate[1][4]. Seventeen metabolites have been identified in rats, comprising 11 unconjugated metabolites and 6 glucuronide and sulfate conjugates[1][4].
The metabolism of coptisine is mediated by cytochrome P450 (CYP) enzymes. Studies have indicated the involvement of CYP2D6, CYP3A4, and CYP1A2 in the metabolism of coptisine in human liver microsomes[8]. There is also evidence of metabolic interactions between coptisine and other co-occurring alkaloids, which can influence their respective metabolic profiles[8][9].
Excretion
Coptisine and its metabolites are eliminated from the body through various routes. A significant portion of orally administered coptisine is excreted unchanged in the feces, which is consistent with its poor absorption[6][7]. Following both oral and intravenous administration, less than 10% of the drug is excreted in the urine, suggesting that renal clearance is a minor elimination pathway[10]. This points towards significant metabolism or excretion through other routes, such as biliary excretion. The lower urinary excretion after oral administration compared to intravenous administration also suggests a significant first-pass effect[10].
Data Presentation: Pharmacokinetic Parameters of Coptisine in Rats
The following tables summarize the key pharmacokinetic parameters of coptisine in rats from various studies. These data provide a quantitative basis for understanding the disposition of coptisine in a preclinical model.
Table 1: Pharmacokinetic Parameters of Coptisine in Rats after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| 30 | 44.15 ± 15.32 | 0.5 ± 0.0 | 63.24 ± 21.17 | 1.87 | [2] |
| 50 | - | - | - | 8.9 | [1][4] |
| 75 | 55.27 ± 18.93 | 0.5 ± 0.0 | 75.43 ± 25.48 | 0.89 | [2] |
| 150 | 66.89 ± 22.14 | 0.5 ± 0.0 | 87.97 ± 29.87 | 0.52 | [2] |
Table 2: Pharmacokinetic Parameters of Coptisine in Rats after Intravenous Administration
| Dose (mg/kg) | T1/2 (h) | AUC (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) | Reference |
| 10 | 0.71 | - | - | - | [1][4] |
(Note: Dashes indicate data not provided in the cited source. AUC values may be reported as AUC0-t or AUC0-∞. Please refer to the original publications for specific details.)
Detailed Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for conducting a pharmacokinetic study of coptisine in rats, based on methodologies reported in the literature.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Animals are fasted for 12 hours prior to drug administration, with water available ad libitum.
2. Drug Administration:
-
Oral (p.o.) Administration: Coptisine is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). A specific dose (e.g., 50 mg/kg) is administered by oral gavage.
-
Intravenous (i.v.) Administration: Coptisine is dissolved in a sterile vehicle suitable for injection (e.g., saline). A specific dose (e.g., 10 mg/kg) is administered via the tail vein.
3. Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Data Analysis:
-
Plasma concentrations of coptisine are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin. Key parameters include Cmax, Tmax, AUC, half-life (T1/2), clearance (CL), and volume of distribution (Vd).
-
Absolute bioavailability (F) is calculated as: F (%) = (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.) × 100.
In Vitro Caco-2 Permeability Assay
This protocol describes a typical procedure for assessing the intestinal permeability of coptisine using the Caco-2 cell line.
1. Cell Culture:
-
Caco-2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For permeability studies, cells are seeded onto semi-permeable filter inserts (e.g., Transwell®) at a specific density and allowed to differentiate for 21-25 days to form a confluent monolayer.
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >300 Ω·cm2).
-
The permeability of a paracellular marker (e.g., Lucifer yellow) can also be assessed to confirm the tightness of the cell junctions.
3. Transport Experiment:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical to basolateral (A-B) transport (absorptive direction), the coptisine solution is added to the apical compartment, and the basolateral compartment is filled with fresh transport buffer.
-
For basolateral to apical (B-A) transport (secretory direction), the coptisine solution is added to the basolateral compartment, and the apical compartment is filled with fresh transport buffer.
-
Samples are collected from the receiver compartment at specific time intervals (e.g., 30, 60, 90, and 120 minutes), and the volume is replaced with fresh buffer.
-
The concentrations of coptisine in the collected samples are determined by LC-MS/MS.
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A × C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.
-
The efflux ratio (ER) is calculated as: ER = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
LC-MS/MS Analysis of Coptisine in Biological Samples
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of coptisine in plasma and other biological matrices.
1. Sample Preparation:
-
Plasma samples are typically prepared by protein precipitation. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (IS).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and an aliquot is injected into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A suitable flow rate is maintained to achieve good chromatographic separation.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple reaction monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for coptisine and the internal standard are monitored.
-
Example Transition for Coptisine: m/z 320.2 → [fragment ion]
-
4. Method Validation:
-
The analytical method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for determining the pharmacokinetics of coptisine.
Signaling Pathways
Coptisine has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and PI3K/Akt pathways.
Caption: Coptisine's inhibitory effect on the NF-κB and PI3K/Akt signaling pathways.
Conclusion
Coptisine is a pharmacologically promising natural product, but its clinical utility is currently limited by its poor oral bioavailability and rapid metabolism. The data and protocols presented in this guide highlight the key pharmacokinetic challenges associated with coptisine. Future research should focus on strategies to enhance its bioavailability, such as the development of novel drug delivery systems (e.g., nanoparticles, liposomes) or co-administration with absorption enhancers or metabolic inhibitors. A deeper understanding of its transporter-mediated disposition and metabolic pathways will be crucial for optimizing its therapeutic potential. The provided methodologies and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the clinical development of coptisine.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 3. Pharmacokinetic study of berberine8998 [bio-protocol.org]
- 4. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. 2.4. Sample preparation [bio-protocol.org]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. tandfonline.com [tandfonline.com]
Coptisine Chloride: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction to Coptisine Chloride
This compound is a protoberberine alkaloid primarily isolated from the traditional Chinese medicinal plant Coptis chinensis (Huanglian). It has garnered significant attention in the scientific community for its diverse and potent pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several key enzymes implicated in various disease pathologies.
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |
| Indoleamine 2,3-dioxygenase (IDO) | 5.8 µM | 6.3 µM | Uncompetitive inhibitor.[1] |
| H1N1 Neuraminidase (NA-1) | 104.6 µg/mL | ||
| Acetylcholinesterase (AChE) | 0.8 µM | ||
| Butyrylcholinesterase (BChE) | 5.81 µM |
Antiproliferative and Anticancer Activity
This compound exhibits significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Non-small cell lung cancer | 18.09 µM | [2] |
| H460 | Non-small cell lung cancer | 29.50 µM | [2] |
| H2170 | Non-small cell lung cancer | 21.60 µM | [2] |
| MDA-MB-231 | Breast cancer | 20.15 µM | [2] |
| HT-29 | Colon cancer | 26.60 µM | [2] |
| LoVo | Colon cancer | 0.87 µg/mL | [3] |
| L-1210 | Murine leukemia | 0.87 µg/mL | [3] |
| HepG2 | Hepatocellular carcinoma | 36.90 µg/mL | [4] |
| ACC-201 | Gastric cancer | 3.93 µM | |
| NCI-N87 | Gastric cancer | 6.58 µM |
Mechanisms of Anticancer Action:
-
Cell Cycle Arrest: Coptisine induces G0/G1 and G2/M phase arrest in cancer cells by downregulating the expression of key cell cycle regulatory proteins such as CDK4, cyclin D1, cyclin B1, cdc2, and cdc25C.[4][5]
-
Apoptosis Induction: It triggers apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases-3, -8, and -9, and cleavage of poly(ADP-ribose) polymerase (PARP).[5] This is often preceded by an increase in the Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and the release of cytochrome c into the cytosol.[5]
-
Induction of Autophagic Cell Death: In hepatocellular carcinoma cells, coptisine induces autophagic cell death by down-regulating the PI3K/Akt/mTOR signaling pathway.
-
Inhibition of Angiogenesis: Coptisine has been shown to impede osteosarcoma cell migration, invasion, and the formation of capillary-like networks by decreasing the expression of VE-cadherin and integrin beta3, and diminishing STAT3 phosphorylation.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: Coptisine significantly suppresses the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6]
-
Suppression of Inflammatory Enzymes: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Modulation of Signaling Pathways: The anti-inflammatory actions of coptisine are mediated through the inhibition of the NF-κB, MAPK (p38, JNK, and ERK), and PI3K/Akt signaling pathways.[6]
Antimicrobial Activity
This compound possesses broad-spectrum antimicrobial activity against various pathogens.
| Microorganism | Activity | MIC | Reference |
| Candida albicans | Antifungal | 1000 µg/mL | [7] |
| Escherichia coli | Antibacterial | [6] | |
| Helicobacter pylori (clarithromycin-resistant) | Antibacterial |
Antioxidant Activity
Coptisine exhibits significant antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense systems. It has been shown to inhibit the production of reactive oxygen species (ROS) in isolated kidney mitochondria with an IC50 value of 48.93 µM.
Cardioprotective Effects
This compound has demonstrated protective effects against myocardial injury. It is suggested to maintain cell membrane integrity, ameliorate mitochondrial respiratory dysfunction, reduce myocardial cell apoptosis, and inhibit the RhoA/ROCK signaling pathway.
Neuroprotective Effects
Coptisine has shown promise in protecting neuronal cells from damage. It can attenuate the reduction of cell viability, decrease the rate of apoptosis, and stabilize the mitochondrial membrane potential in neuronal cells exposed to oxidative stress. This neuroprotective effect is partly attributed to the downregulation of thioredoxin-interacting protein (TXNIP) gene expression.[8]
Effects on Cholesterol Metabolism
In animal models, coptisine has been observed to dose-dependently decrease the levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c) content in the serum. It is believed to suppress HMGCR protein expression and induce the expression of SREBP-2, LDLR, and CYP7A1, which are involved in cholesterol metabolism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression levels of specific proteins.
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to analyze the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify apoptosis induced by this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest both the adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Reactive Oxygen Species (ROS) Detection
This protocol is used to measure intracellular ROS levels.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.
-
Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Signaling Pathways
The diverse biological activities of this compound are attributed to its ability to modulate multiple key signaling pathways.
// Nodes Coptisine [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProteins\n(Cyclin B1, cdc2)", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Coptisine -> PI3K [label=" inhibits", color="#EA4335"]; PI3K -> Akt; Akt -> mTOR; Coptisine -> Autophagy [label=" induces", color="#34A853"]; mTOR -> Autophagy [label=" inhibits"]; Coptisine -> ROS [label=" increases", color="#34A853"]; ROS -> Mitochondria; Mitochondria -> Caspases; Caspases -> Apoptosis; Coptisine -> CellCycle [label=" downregulates", color="#EA4335"]; CellCycle -> G2M_Arrest [style=dashed]; Coptisine -> Apoptosis [label=" induces", color="#34A853"]; } dot Anticancer Signaling Pathways of this compound
// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coptisine [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; IkappaB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkappaB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-1β, IL-6, iNOS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> PI3K; MyD88 -> MAPK; MyD88 -> IkappaB; IkappaB -> NFkappaB [label=" inhibits"]; Coptisine -> PI3K [label=" inhibits", color="#EA4335"]; Coptisine -> MAPK [label=" inhibits", color="#EA4335"]; Coptisine -> IkappaB [label=" prevents\ndegradation", color="#34A853"]; PI3K -> Akt; Akt -> NFkappaB; NFkappaB -> Nucleus [label=" translocation"]; Nucleus -> Inflammation [label=" transcription"]; } dot Anti-inflammatory Signaling Pathways of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cytotoxicity evaluation of natural coptisine and synthesis of coptisine from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methodical selected coptisine attenuates the malignancy of cholangiocarcinoma through the blockade of EGFR signalling [escholarship.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Investigation of the anti-fungal activity of coptisine on Candida albicans growth by microcalorimetry combined with principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of Coptisine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico molecular docking studies conducted on Coptisine chloride, an isoquinoline alkaloid with diverse pharmacological activities. This document details the identified protein targets, summarizes the quantitative binding data, and presents comprehensive experimental protocols for the cited docking methodologies. Furthermore, it visualizes key workflows and signaling pathways implicated in the therapeutic effects of this compound.
Introduction to this compound and In Silico Docking
This compound is a natural compound extracted from plants of the Coptis genus, traditionally used in herbal medicine. Modern research has highlighted its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. In silico molecular docking has emerged as a powerful tool to elucidate the molecular mechanisms underlying these effects by predicting the binding interactions between this compound and its biological targets at an atomic level. This guide serves as a resource for researchers looking to understand or replicate these computational studies.
Identified Protein Targets and Binding Affinities
Molecular docking studies have identified several potential protein targets for this compound. The binding affinities, typically expressed in kcal/mol, indicate the strength of the interaction between this compound and the target protein. A more negative value suggests a stronger binding affinity.
| Target Protein/Gene | PDB ID(s) | Binding Affinity (kcal/mol) |
| Methionyl Aminopeptidase 1D (METAP1D) | 2B3H, 2GZ5 | -8.2[1] |
| Coagulation Factor V (F5) | 7KVE, 7KXY, 8FDG | -11.1[2] |
| Hyperpolarization-activated cyclic nucleotide-gated channel 2 (HCN2) | 2MPF, 3U10, 5KHK, 3BPZ, 5JON | -9.6[3] |
| NLRP3 Inflammasome | 7ALV (NLRP3) | Not explicitly stated for this compound, but it is a known inhibitor. |
| DNA (B-DNA) | 1Z3F (example) | Not quantitatively reported in docking studies, but intercalation is the main binding mode. |
| Conserved helix-loop-helix ubiquitous kinase (CHUK) | Not specified | -10.2 |
Experimental Protocols for In Silico Docking
This section provides detailed methodologies for the various software platforms used in the in silico docking of this compound.
Ligand Preparation (General Protocol)
Prior to docking, the 3D structure of this compound must be prepared.
-
Structure Acquisition : Obtain the 2D or 3D structure of this compound from a chemical database such as PubChem.
-
3D Conversion and Optimization : If starting with a 2D structure, convert it to 3D using software like ChemDraw or an online converter. The 3D structure should then be energy minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be performed using software like Avogadro, ChemBio3D, or modules within docking suites like Schrödinger's LigPrep or MOE.
-
Charge Assignment : Assign partial atomic charges to the ligand. Gasteiger charges are commonly used for this purpose.
-
File Format Conversion : Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock, .mol2 for SYBYL).
SYBYL-X with Surflex-Dock (for DNA Docking)
This protocol is based on the methodology used for studying the interaction of this compound with DNA.
-
Receptor Preparation :
-
Obtain the 3D crystal structure of B-DNA from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms.
-
Assign Gasteiger charges to the DNA molecule using the AMBER7 FF99 force field.
-
-
Protomol Generation :
-
The binding site is defined using a "protomol," which is an idealized active site representation.
-
Generate the protomol based on the co-crystallized ligand in the original PDB file or by specifying residues in the binding pocket.
-
Set the threshold and bloat parameters to define the extent of the protomol. Default values are typically threshold = 0.5 and bloat = 1.0.
-
-
Docking Execution :
-
Run the Surflex-Dock simulation with the prepared DNA receptor and this compound ligand.
-
The docking algorithm will explore different conformations of the ligand within the defined protomol.
-
-
Analysis :
-
Analyze the resulting docked poses and their corresponding scores (e.g., Total Score) to identify the most favorable binding mode.
-
Schrödinger Suite (Glide) for Protein Docking (e.g., NLRP3)
The following is a general workflow for performing molecular docking using Schrödinger's Glide software.
-
Receptor Preparation :
-
Import the protein crystal structure (e.g., PDB ID: 7ALV for NLRP3) into Maestro.
-
Use the "Protein Preparation Wizard" to:
-
Assign bond orders.
-
Add hydrogens.
-
Create disulfide bonds.
-
Fill in missing side chains and loops.
-
Perform a restrained energy minimization (e.g., using the OPLS3e force field).
-
-
-
Receptor Grid Generation :
-
Define the binding site by selecting the co-crystallized ligand or specifying residues in the active site.
-
Generate a receptor grid that encompasses the defined binding site. The grid represents the properties of the receptor used for docking calculations.
-
-
Ligand Preparation :
-
Use the "LigPrep" tool to prepare the this compound structure, which generates various ionization states, tautomers, and stereoisomers, followed by energy minimization.
-
-
Ligand Docking :
-
Perform the docking calculation using Glide. Different precision modes can be used:
-
Standard Precision (SP) : For general virtual screening.
-
Extra Precision (XP) : For more accurate binding pose prediction and scoring.
-
-
The docking results will provide docked poses, GlideScore, and other relevant metrics.
-
-
Analysis :
-
Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.
-
Molecular Operating Environment (MOE) for Protein Docking
MOE is another comprehensive software suite used for molecular docking.
-
Receptor and Ligand Preparation :
-
Load the protein and ligand structures into MOE.
-
Prepare the protein by protonating it (adding hydrogens for a specific pH) and performing energy minimization.
-
Prepare the ligand by ensuring its 3D structure and charges are correctly assigned.
-
-
Active Site Identification :
-
Use the "Site Finder" tool in MOE to identify potential binding pockets on the protein surface.
-
-
Docking Simulation :
-
Initiate the docking simulation, specifying the prepared receptor and ligand.
-
Define the binding site based on the site finder results or a co-crystallized ligand.
-
Choose a placement algorithm (e.g., Triangle Matcher) and a scoring function (e.g., London dG).
-
Run the docking simulation.
-
-
Analysis :
-
The results will be presented in a database viewer, showing different docked poses and their corresponding scores (S-scores). A more negative S-score indicates better binding.
-
Analyze the ligand-receptor interactions for the top-scoring poses.
-
AutoDock for Protein Docking
AutoDock is a widely used open-source docking software.
-
Receptor and Ligand Preparation :
-
Prepare the protein and ligand files using AutoDockTools (ADT). This involves:
-
Adding polar hydrogens.
-
Assigning Gasteiger charges.
-
Saving the files in the PDBQT format, which includes atomic charges and atom types.
-
-
Define the rotatable bonds in the ligand.
-
-
Grid Parameter File Generation :
-
Define a grid box that encompasses the binding site of the protein. This is done by specifying the center and dimensions of the box.
-
Generate a grid parameter file (.gpf) that contains this information.
-
-
Running AutoGrid :
-
Execute AutoGrid using the .gpf file to pre-calculate grid maps for different atom types. These maps store the potential energy of interaction at each grid point, which speeds up the docking calculation.
-
-
Docking Parameter File Generation :
-
Create a docking parameter file (.dpf) that specifies the ligand and receptor files, the grid maps, and the parameters for the search algorithm.
-
-
Docking Execution :
-
Run AutoDock using the .dpf file. The Lamarckian Genetic Algorithm is commonly used, with parameters such as:
-
ga_pop_size: Number of individuals in the population (e.g., 150).
-
ga_num_evals: Maximum number of energy evaluations (e.g., 2,500,000).
-
ga_num_runs: Number of independent docking runs (e.g., 50-100).
-
-
-
Analysis :
-
The results are written to a docking log file (.dlg).
-
Use ADT to analyze the results, which includes clustering the docked poses and examining their binding energies and interactions.
-
Visualizing Workflows and Signaling Pathways
General In Silico Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
This compound and the NF-κB Signaling Pathway
While direct docking studies of this compound with components of the NF-κB pathway are not extensively reported, biological studies have shown that this compound can inhibit this pathway. The diagram below illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
This compound and the PI3K/Akt Signaling Pathway
Experimental evidence suggests that this compound exerts some of its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway.
Caption: this compound's inhibitory action on the PI3K/Akt pathway.
Conclusion and Future Directions
The in silico docking studies summarized in this guide provide valuable insights into the molecular mechanisms of this compound. The identification of multiple protein targets and the elucidation of their binding interactions contribute to a better understanding of its diverse pharmacological effects. While significant progress has been made, future research could focus on:
-
Expanding the Target Scope : Investigating the interaction of this compound with other potential targets, particularly the individual protein components of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.
-
Dynamic Simulations : Employing molecular dynamics simulations to study the stability of the docked this compound-protein complexes over time and to understand the conformational changes that occur upon binding.
-
Experimental Validation : Conducting in vitro and in vivo experiments to validate the predictions from these in silico studies and to further characterize the therapeutic potential of this compound.
This technical guide serves as a foundational resource for researchers in the field of computational drug discovery and natural product chemistry, facilitating further exploration into the promising therapeutic applications of this compound.
References
Coptisine chloride literature review and history
An In-depth Technical Guide to Coptisine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a protoberberine isoquinoline alkaloid, a significant bioactive compound primarily extracted from the rhizome of Coptis chinensis (Chinese goldthread).[1][2] With a history of use spanning thousands of years in Traditional Chinese Medicine (TCM), coptisine and its source plant have been utilized to treat a variety of ailments, including digestive disorders, inflammation, and infections.[1][3] Modern pharmacological research has substantiated many of these traditional uses, revealing a broad spectrum of activities, including anti-inflammatory, anticancer, cardioprotective, neuroprotective, and antimicrobial effects.[4][5] This technical guide provides a comprehensive review of the history, chemical properties, experimental methodologies, and pharmacological activities of this compound, with a focus on its mechanisms of action and relevant quantitative data to support further research and drug development.
History and Traditional Use
Coptisine is a key alkaloid in Coptis chinensis, a herb first documented in the ancient Chinese text "Shen Nong's Materia Medica".[2] Known in Chinese as 'huanglian' (黄连) for its bitter taste and yellow, thread-like rhizome, it has been traditionally used for its "heat-clearing" and "dampness-drying" properties, treating conditions like dysentery, gastroenteritis, high fever, and skin ailments.[2][3] Coptisine is the second most abundant alkaloid in this plant after berberine and is also found in other species such as Papavera (opium) and Fumeria.[1][3][4] Its long-standing use in TCM provides a rich historical context for its current investigation as a modern therapeutic agent.[3]
Chemical and Physical Properties
This compound is an orange-brown solid compound.[6][7] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride | [4] |
| CAS Number | 6020-18-4 | [8] |
| Molecular Formula | C₁₉H₁₄ClNO₄ | [4] |
| Molecular Weight | 355.77 g/mol | [4] |
| Melting Point | >258°C (decomposes) | [6][7][9] |
| Appearance | Orange to Dark Orange Solid/Powder | [4][6] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Insoluble in Water and PBS (pH 7.2) | [4][8][10] |
| Purity | ≥98% (by HPLC) |[4][8] |
Extraction and Purification
Coptisine is primarily isolated from the rhizomes of Coptis chinensis. Various methods have been developed to efficiently extract and purify this alkaloid.
Experimental Protocol: Ultrasound-Assisted Extraction
A common and efficient laboratory-scale method involves ultrasound-assisted extraction using novel solvents.
-
Preparation : Dried rhizomes of Coptis chinensis are ground into a fine powder.[11]
-
Solvent Selection : While traditional organic solvents can be used, recent studies highlight the efficacy of Deep Eutectic Solvents (DESs) or acidic solutions. For example, a 50% aqueous solution of lactic acid or a DES composed of choline chloride and urea can be employed.[12][13]
-
Extraction : The plant powder is mixed with the chosen solvent at a liquid-to-solid ratio of approximately 20 mL/g. The mixture is then subjected to ultrasonic-assisted extraction at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 30 minutes).[12][13]
-
Filtration and Purification : The extract is filtered to remove solid plant material. The crude extract can be further purified using techniques like column chromatography to isolate high-purity coptisine.[14] A patented method involves precipitation with calcium oxide or hydroxide to remove impurities, followed by recrystallization from water, methanol, or ethanol to yield the final product.[14]
Pharmacological Activities and Mechanisms of Action
This compound exhibits a wide array of pharmacological effects by modulating key cellular signaling pathways.
Anti-Inflammatory Activity
Coptisine demonstrates potent anti-inflammatory properties by inhibiting major inflammatory cascades.[3] It significantly suppresses the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4][15] The mechanism involves the blockade of several key signaling pathways:
-
NF-κB Pathway : Coptisine prevents the degradation of IκBα (inhibitor of nuclear factor kappa B alpha), which keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus to initiate pro-inflammatory gene transcription.[15]
-
MAPK and PI3K/Akt Pathways : It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt.[15]
-
Unlike some other anti-inflammatory compounds, coptisine does not appear to affect the expression of Toll-like receptor 4 (TLR-4) or its adaptor protein MyD88.[15][16]
References
- 1. Coptisine - Wikipedia [en.wikipedia.org]
- 2. China this compound Manufacturers and Suppliers - Wholesale Products - Baoji Herbest Bio-Tech Co.,Ltd [bjherbest.com]
- 3. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, synthetic - LKT Labs [lktlabs.com]
- 5. This compound | 6020-18-4 | FC20553 | Biosynth [biosynth.com]
- 6. This compound CAS#: 6020-18-4 [m.chemicalbook.com]
- 7. This compound | 6020-18-4 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cas 6020-18-4,this compound | lookchem [lookchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Coptis rhizome extract influence on Streptococcus pneumoniae through autolysin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CN104418852A - Extracting method and application of high-purity coptisine - Google Patents [patents.google.com]
- 15. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Frontiers | Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch [frontiersin.org]
Therapeutic Potential of Coptisine Chloride in Metabolic Diseases: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis with a pressing need for novel therapeutic interventions.[1][2] Coptisine, a primary isoquinoline alkaloid derived from the traditional Chinese medicine Coptis chinensis (Huanglian), has emerged as a promising multi-target agent against metabolic disorders.[3][4][5][6] Preclinical evidence demonstrates its efficacy in improving glucose and lipid homeostasis, attenuating inflammation, and mitigating oxidative stress. This technical guide provides a comprehensive overview of the therapeutic potential of coptisine chloride, detailing its molecular mechanisms, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing critical signaling pathways to support further research and drug development initiatives.
Introduction
Coptisine is one of the main bioactive alkaloids found in the rhizome of Coptis chinensis, a herb with a long history of use in traditional Asian medicine for treating conditions such as diabetes and gastroenteritis.[3] Structurally similar to berberine, coptisine has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[7][8] This whitepaper focuses on its compelling potential in the context of metabolic diseases, exploring the intricate molecular pathways it modulates to exert its therapeutic effects. While promising, challenges such as poor oral bioavailability necessitate further investigation into novel formulations to translate its preclinical efficacy into clinical practice.[4][5][9]
Core Mechanisms of Action in Metabolic Regulation
Coptisine's therapeutic effects on metabolic diseases are not attributed to a single mechanism but rather to its ability to modulate a network of interconnected signaling pathways.
Activation of AMP-Activated Protein Kinase (AMPK)
A central mechanism underlying coptisine's metabolic benefits is the activation of AMPK, a crucial cellular energy sensor that regulates glucose and lipid metabolism.[10][11] Upon activation, AMPK initiates a cascade of events to restore energy balance:
-
Inhibition of Lipid Synthesis: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid biosynthesis.[10][12]
-
Promotion of Fatty Acid Oxidation: By inhibiting ACC, coptisine promotes the activity of Carnitine Palmitoyltransferase-1 (CPT-1), facilitating the transport of fatty acids into mitochondria for oxidation.[10][12]
-
Enhanced Glucose Uptake: Coptisine increases the phosphorylation of AMPK in hepatic and muscle cells, which is known to enhance glucose consumption.[11]
-
Vascular Protection: In the context of diabetic vasculopathy, coptisine-mediated AMPK activation leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), increasing nitric oxide (NO) bioavailability and promoting vasodilation.[13][14]
Anti-Inflammatory Mechanisms
Chronic low-grade inflammation is a key driver in the pathogenesis of metabolic diseases.[15] Coptisine exerts potent anti-inflammatory effects through multiple pathways:
-
Inhibition of the LPS/TLR-4 Pathway: In obesity, elevated levels of lipopolysaccharide (LPS) from gut bacteria can activate Toll-like receptor 4 (TLR-4), triggering an inflammatory cascade. Coptisine has been shown to suppress the expression of TLR-4 and its co-receptor CD14, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[15]
-
Repression of the NLRP3 Inflammasome: The NOD-like receptor pyrin domain containing protein 3 (NRLP3) inflammasome is a key component of the innate immune system that can be activated by metabolic stressors like high glucose. Coptisine represses the activation of the NLRP3 inflammasome, decreasing the levels of cleaved caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18.[7][9] This mechanism is particularly relevant in mitigating diabetic nephropathy.[7]
Alleviation of ER and Oxidative Stress
Endoplasmic reticulum (ER) stress and oxidative stress are interconnected cellular states that contribute to endothelial dysfunction in diabetes. Coptisine has been shown to protect vascular function by downregulating ER stress markers and decreasing reactive oxygen species (ROS) levels, thereby improving NO bioavailability.[13][14]
Modulation of Gut Microbiota
The gut microbiota plays a significant role in metabolic health.[16][17] Coptisine can modulate the gut microbiome composition, for instance, by inhibiting the growth of certain bacteria like Enterobacter cloacae that are associated with obesity and insulin resistance.[15] Furthermore, the gut microbiota can metabolize coptisine into other bioactive compounds, such as 8-oxocoptisine, which may possess superior anti-inflammatory effects.[18] This bidirectional interaction highlights a novel axis for coptisine's therapeutic action.[19]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key in vivo and in vitro studies, demonstrating the dose-dependent effects of coptisine on various metabolic parameters.
Table 1: Summary of In Vivo Preclinical Studies
| Model Organism | Disease Model | Treatment Protocol | Key Quantitative Findings | Reference |
| Syrian Golden Hamsters | High-fat, high-cholesterol diet-induced obesity | 70.05 mg/kg, oral, daily for 4 weeks | Significantly altered plasma TC, TG, LDL-c, and VLDL-c.[3] | He et al. |
| ApoE-/- C57BL/6J Mice | Atherosclerosis | 150 mg/kg, oral, daily for 12 weeks | Reduced mRNA levels of p65, VCAM-1, ICAM-1, IL-6, and IL-1β in aorta and liver.[3] | (Unspecified) |
| Rats | Streptozotocin (STZ)-induced diabetic nephropathy | 50 mg/kg/day, intraperitoneal | Decreased kidney weight, urinary albumin, serum creatinine, and blood urea nitrogen.[7] | (Unspecified) |
| KKAy Mice | Type 2 Diabetes | Intragastric admin. for 9 weeks | Improved glucose tolerance; decreased fasting/non-fasting blood glucose and fructosamine levels. Decreased LDL and total cholesterol.[11] | Shi et al. |
| Alloxan-induced Mice | Type 1 Diabetes | Intragastric admin. for 28 days | Decreased fasting and non-fasting blood-glucose levels.[11] | Shi et al. |
Table 2: Summary of In Vitro Preclinical Studies
| Cell Line | Experimental Model | Treatment Protocol | Key Quantitative Findings | Reference |
| HK-2 (Human Kidney) | High glucose (30 mM) + Palmitic acid (250 µM) for 24h | 2.5, 5, and 10 µM coptisine | Dose-dependently decreased TC and TG levels. Increased p-AMPK, p-ACC, and CPT-1 protein expression.[10][12] | Tao et al. |
| HepG2 (Hepatoma) & C2C12 (Myotubes) | Cellular Glucose Consumption Assay | 10⁻⁶ M coptisine | Increased AMPK phosphorylation; decreased Akt phosphorylation. Decreased mitochondrial oxygen consumption rate (OCR) with a greater extracellular acidification rate (ECAR).[11] | Shi et al. |
| HUVECs | High glucose (25 mM) for 24h | 50 µM coptisine | Reversed HG-suppressed cell viability and migration. Re-activated the AMPK/NRF2 pathway.[20] | Wang et al. |
Experimental Protocols and Methodologies
Replicating and building upon existing research requires a clear understanding of the experimental designs. Below are detailed protocols for common models used to evaluate coptisine.
In Vivo Model: High-Fat Diet and STZ-Induced Diabetic Mice
This model is used to study type 2 diabetes and its complications, such as endothelial dysfunction.[14]
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Diabetes:
-
Mice are fed a high-fat diet (HFD), often with 45% of calories from fat, for a period of 6 weeks to induce insulin resistance.[14]
-
Following the HFD period, a single low-dose intraperitoneal injection of streptozotocin (STZ) (e.g., 120 mg/kg) is administered to induce partial insulin deficiency.[14]
-
-
Coptisine Administration: this compound is administered, often via oral gavage or intraperitoneal injection, at a predetermined dose (e.g., 50 mg/kg/day) for several weeks.
-
Endpoint Analysis:
-
Metabolic Parameters: Regular monitoring of body weight, fasting blood glucose, and glucose tolerance tests (GTT).
-
Vascular Function: Aortic rings are isolated for ex vivo functional studies to assess endothelium-dependent relaxation in response to agents like acetylcholine.[13]
-
Biochemical Analysis: Plasma levels of lipids (TC, TG, LDL-c) and inflammatory markers are measured.
-
Molecular Analysis: Tissues (e.g., liver, aorta, kidney) are harvested for Western blotting to quantify protein expression and phosphorylation (e.g., p-AMPK, p-eNOS, NLRP3) and for RT-PCR to measure gene expression.[13][15]
-
In Vitro Model: High Glucose and Palmitic Acid-Induced Lipid Accumulation
This model simulates the cellular stress experienced by kidney or liver cells in a diabetic, hyperlipidemic state.[10][12]
-
Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) or human liver cancer cells (HepG2) are cultured under standard conditions.
-
Induction of Lipid Accumulation:
-
Cells are incubated in a high glucose (HG) medium (e.g., 30 mM D-glucose) and supplemented with a saturated fatty acid, such as palmitic acid (PA) (e.g., 250 µM), for 24 hours.[12]
-
-
Coptisine Treatment: Cells are co-treated with various concentrations of coptisine (e.g., 2.5, 5, 10 µM) during the HG/PA incubation period.
-
Endpoint Analysis:
-
Lipid Staining: Intracellular lipid droplets are visualized and quantified using Oil Red O staining.
-
Biochemical Assays: Cellular levels of total cholesterol (TC) and triglycerides (TG) are measured using commercial assay kits.[12]
-
Western Blotting: Protein lysates are analyzed to determine the expression and phosphorylation status of key proteins in the AMPK pathway (p-AMPK, p-ACC) and markers of fatty acid oxidation (CPT-1).[10][12]
-
Challenges and Future Directions
Despite the robust preclinical data, the therapeutic development of coptisine faces several hurdles. The primary challenge is its poor oral absorption and low bioavailability, which may limit its systemic effects.[3][9] The plasma concentrations achieved in animal studies often do not reach the minimum effective concentrations used in cell-based experiments.[9]
Future research should focus on:
-
Advanced Formulations: Developing novel drug delivery systems, such as nano-carriers, micelles, or salt-forming processes, to enhance the solubility and bioavailability of coptisine.[3][5]
-
Clinical Trials: Designing well-controlled clinical trials to validate the safety and efficacy of coptisine or its optimized formulations in patients with metabolic syndrome, type 2 diabetes, or NAFLD.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A deeper understanding of coptisine's metabolism, including the role of gut microbiota biotransformation, is needed to establish optimal dosing regimens.[18][21]
-
Long-Term Safety: While short-term studies indicate good tolerance, potential hepatotoxicity has been noted as a concern that requires thorough investigation in long-term studies.[4][5]
Conclusion
This compound stands out as a promising, naturally derived compound with significant therapeutic potential for a range of metabolic diseases. Its multi-target mechanism of action—encompassing the activation of the central metabolic regulator AMPK, potent anti-inflammatory effects, and modulation of gut microbiota—positions it as an attractive candidate for addressing the complex pathophysiology of these disorders. The comprehensive preclinical data strongly supports its beneficial effects on glucose and lipid metabolism, as well as its protective role against diabetic complications. Overcoming the current limitations in bioavailability through innovative pharmaceutical formulations will be the critical next step in translating the extensive preclinical promise of coptisine into a viable therapeutic strategy for patients worldwide.
References
- 1. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crs-earlyphase.com [crs-earlyphase.com]
- 3. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Coptisine, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. Coptisine mitigates diabetic nephropathy via repressing the NRLP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coptisine inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucose consumption assay discovers coptisine with beneficial effect on diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Coptisine Attenuates Diabetes—Associated Endothelial Dysfunction through Inhibition of Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coptisine Attenuates Diabetes-Associated Endothelial Dysfunction through Inhibition of Endoplasmic Reticulum Stress and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coptisine attenuates obesity-related inflammation through LPS/TLR-4-mediated signaling pathway in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. DSpace [diposit.ub.edu]
- 18. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite 8-Oxocoptisine: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrated Microbiome and Metabolomic to Explore the Mechanism of Coptisine in Alleviating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Coptisine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine chloride, a protoberberine alkaloid primarily found in the roots of plants from the Coptis genus (e.g., Coptis chinensis, Huanglian), is a compound of significant interest in pharmaceutical research.[1][2] It exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Accurate and reliable quantification of this compound in various matrices, such as herbal materials, biological fluids, and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound due to its high resolution, sensitivity, and accuracy.[2]
This document provides detailed application notes and standardized protocols for the analytical determination of this compound using HPLC. It is intended to guide researchers, scientists, and drug development professionals in establishing and validating their own analytical methods.
I. Analytical Methodologies
Several HPLC methods have been developed for the quantification of this compound. The choice of method often depends on the sample matrix and the specific requirements of the analysis. Below is a summary of commonly employed HPLC conditions.
Chromatographic Conditions
A comparative summary of different HPLC conditions for the analysis of this compound and related alkaloids is presented in the table below.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Purospher STAR RP-18e | Xtimate C18 | Shim-pack VP-ODS |
| Column Dimensions | Not Specified | 4.6 mm x 250 mm, 5 µm | 250 mm × 4.6 mm, 5 μm |
| Mobile Phase | Acetonitrile : Water (45:55) containing 3.4 g/L monopotassium phosphate and 1.7 g/L sodium lauryl sulfate[4] | Acetonitrile - 30 mmol/L ammonium bicarbonate solution (with 0.7% ammonia and 0.1% triethylamine) | Acetonitrile : 0.1% phosphoric acid aqueous solution (30:70)[2] |
| Elution Mode | Isocratic | Gradient | Isocratic[2] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min[2] |
| Detection Wavelength | 345 nm[4] | 270 nm[5] | 210 nm and 347 nm[2] |
| Column Temperature | 40°C[4] | 30°C[5] | 30°C[2] |
II. Experimental Protocols
A. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from, for example, 0.5 µg/mL to 100 µg/mL.
B. Sample Preparation
The preparation of samples is a critical step to ensure accurate and reproducible results. The protocol varies depending on the sample matrix.
This protocol is based on the ultrasonic-assisted extraction method.
-
Grinding: Grind the dried herbal material to a fine powder (e.g., passing through a 40-mesh sieve).
-
Extraction:
-
Filtration: Allow the extract to cool to room temperature and then filter it through a 0.22 µm syringe filter into an HPLC vial.
This protocol utilizes the protein precipitation method.
-
Sample Collection: Collect blood samples in heparinized tubes and centrifuge to obtain plasma.
-
Protein Precipitation:
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
III. Method Validation
A validated HPLC method ensures the reliability of the analytical data. The key validation parameters are summarized below. This data is representative and may vary between different laboratories and methods.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.50 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | No interference from endogenous components |
IV. Visualized Workflows
The following diagrams illustrate the experimental workflows for sample preparation and HPLC analysis.
References
- 1. A study on the processing technology for Rhizoma Coptidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. validated hplc methods: Topics by Science.gov [science.gov]
- 4. organomation.com [organomation.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Coptisine Chloride in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coptisine chloride is a natural isoquinoline alkaloid compound primarily extracted from plants of the Coptis genus. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Proper dissolution of this compound is a critical first step for accurate and reproducible results in in vitro studies. This document provides detailed protocols for the solubilization and preparation of this compound for use in various in vitro assays.
Physicochemical Properties
-
Molecular Formula: C₁₉H₁₄ClNO₄
-
Molecular Weight: 355.77 g/mol [1]
-
Appearance: Orange to dark orange solid/powder
Solubility Data
This compound exhibits poor solubility in aqueous solutions and ethanol. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro applications. The reported solubility in various solvents is summarized in the table below.
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | ≥17.8 mg/mL | ≥50.0 | Gentle warming and sonication may be required. | [3] |
| 10 mg/mL | 28.1 | |||
| 8 mg/mL | 22.5 | [4] | ||
| 5.56 mg/mL | 15.6 | Sonication is recommended. | [5] | |
| 3 mg/mL | 8.43 | Use fresh DMSO as moisture can reduce solubility. | [6] | |
| Water | Insoluble | - | [6] | |
| Ethanol | Insoluble | - | [6] | |
| Methanol | Slightly soluble | - | Sonication may be required. | |
| PBS (pH 7.2) | Insoluble | - | [7] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.56 mg of this compound (Molecular Weight: 355.77 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming (e.g., 37°C) can also aid in dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Preparation of Working Solutions for Cell-Based Assays
It is crucial to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be cytotoxic.[8][9] A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.[8]
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is essential to account for any effects of the solvent on the cells.
-
Immediate Use: It is recommended to prepare the working solutions fresh for each experiment.
Signaling Pathways and Experimental Workflows
Coptisine has been reported to modulate several key signaling pathways involved in inflammation and cancer.
// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> MyD88 [color="#5F6368"]; MyD88 -> IKK [color="#5F6368"]; IKK -> IkB [label=" phosphorylates", fontsize=8, fontcolor="#202124", color="#5F6368"]; IkB -> NFkB [label=" releases", fontsize=8, fontcolor="#202124", color="#5F6368"]; NFkB -> NFkB_nuc [label=" translocates", fontsize=8, fontcolor="#202124", color="#5F6368"]; NFkB_nuc -> Genes [color="#5F6368"]; Coptisine -> IKK [label=" inhibits", fontsize=8, fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; Coptisine -> IkB [label=" prevents degradation", fontsize=8, fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Figure 1: this compound inhibits the NF-κB signaling pathway.
// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> Akt [label=" activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; Akt -> mTOR [label=" activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Coptisine -> PI3K [label=" inhibits", fontsize=8, fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; Coptisine -> Akt [label=" inhibits phosphorylation", fontsize=8, fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Figure 2: this compound inhibits the PI3K/Akt signaling pathway.
Stability and Storage
-
Powder: Store the solid form of this compound at 2-8°C in a dry, dark place.[10] It is noted to be hygroscopic.[10]
-
Stock Solutions: As previously mentioned, aliquot stock solutions in DMSO and store them at -20°C for up to one month or at -80°C for up to one year to maintain stability.[6] Avoid repeated freeze-thaw cycles.[3]
Troubleshooting
-
Precipitation in Media: If precipitation occurs when diluting the DMSO stock solution in aqueous cell culture media, it may be due to the concentration exceeding its solubility limit in the final solution. To address this, consider preparing a less concentrated DMSO stock solution or increasing the final volume of the cell culture medium.
-
Cell Toxicity: If cytotoxicity is observed in the vehicle control group, the final DMSO concentration may be too high for the specific cell line being used. It is recommended to perform a dose-response curve for DMSO on your cell line to determine the maximum tolerable concentration. Generally, keeping the final DMSO concentration at or below 0.1% is considered safe for most cell lines.[8]
Conclusion
The successful use of this compound in in vitro assays is highly dependent on the proper preparation of stock and working solutions. Due to its poor aqueous solubility, DMSO is the solvent of choice. By following the detailed protocols and considering the stability and potential for cytotoxicity outlined in these application notes, researchers can ensure the generation of reliable and reproducible data in their investigations of the biological effects of this compound.
References
- 1. This compound = 98 HPLC 6020-18-4 [sigmaaldrich.com]
- 2. This compound | 6020-18-4 | FC20553 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | IDO | Influenza Virus | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Coptisine Chloride: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine chloride, a protoberberine alkaloid primarily isolated from the traditional medicinal plant Coptis chinensis, has garnered significant attention in biomedical research for its diverse pharmacological activities. These include anti-cancer, anti-inflammatory, and anti-bacterial properties. In cell culture studies, this compound has been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways, making it a compound of interest for therapeutic development. This document provides detailed application notes and standardized protocols for investigating the effects of this compound in a cell culture setting.
Data Presentation: Efficacy of this compound Across Various Cell Lines
The following tables summarize the effective concentrations and observed biological effects of this compound in different human cancer cell lines, providing a baseline for experimental design.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Non-small cell lung cancer | 18.09 | 48 |
| H460 | Non-small cell lung cancer | 29.50 | 48 |
| H2170 | Non-small cell lung cancer | 21.60 | 48 |
| HepG2 | Hepatocellular carcinoma | 18.1 | 72 |
| SMMC7721 | Hepatocellular carcinoma | Not specified | Not specified |
| BEL7402 | Hepatocellular carcinoma | Not specified | Not specified |
| HCT116 | Colorectal cancer | Not specified (effective at 0–25 µM) | 24 |
| PANC-1 | Pancreatic cancer | Not specified (effective at 25–150 µM) | 48 |
| MDA-MB-231 | Triple-negative breast cancer | Not specified (effective at 0–64 µM) | 24 |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect |
| Osteosarcoma cells | Not specified | Not specified | G0/G1 phase arrest |
| HCT-116 | 0–28.11 | 24 | G1 phase arrest |
| PANC-1 | 25–150 | 48 | G1 phase arrest |
| A549 | 12.5, 25, 50 | 48 | G2/M phase arrest, Apoptosis induction |
| Hep3B | Not specified | 24 | Apoptosis induction |
| SMMC7721 & HepG2 | Not specified | Not specified | Apoptosis induction |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically soluble in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound, for example, at a concentration of 10 mM in DMSO. To do this, weigh the appropriate amount of this compound powder and dissolve it in the corresponding volume of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat them with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization and then combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2]
Materials:
-
Cells treated with this compound
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound as required.
-
Harvest the cells and wash them twice with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[3]
-
Wash the fixed cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[3]
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways affected by this compound, such as NF-κB, MAPK, and PI3K/Akt.[4]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways Modulated by this compound
This compound has been reported to influence several critical signaling pathways involved in cell proliferation, survival, and inflammation.[3][5] The diagram below illustrates the inhibitory effects of this compound on the NF-κB, MAPK, and PI3K/Akt pathways.
Caption: this compound Signaling Pathway Inhibition.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on cultured cells.
Caption: Experimental Workflow for this compound Studies.
References
Application Notes and Protocols for In Vivo Dosing and Administration of Coptisine Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Coptisine chloride, a bioactive isoquinoline alkaloid. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective doses of this compound administered in vivo across various animal models and disease states.
Table 1: Pharmacokinetic Parameters of Coptisine in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| Oral | 30 | 44.15 | - | - | 1.87 | [1] |
| Oral | 50 | - | - | 0.71 | 8.9 | [2][3] |
| Oral | 75 | 55.23 | - | - | 0.83 | [1] |
| Oral | 150 | 66.89 | - | - | 0.52 | [1] |
| Intravenous | 10 | - | - | 0.97 | - | [3] |
Table 2: Effective In Vivo Doses of this compound
| Animal Model | Disease/Condition | Administration Route | Dose (mg/kg) | Dosing Regimen | Observed Effects | Reference |
| Rats | Myocardial Infarction | Oral | 25, 50, 100 | Daily for 21 days | Cardioprotective effects | [4] |
| ApoE-/- C57BL/6J Mice | Atherosclerosis | Oral | 150 | Daily for 12 weeks | Lipid-lowering properties | [5] |
| HCT116-challenged Nude Mice | Cancer | Intraperitoneal | 30, 90 | Daily for 14 days | Prevention of tumor development | [5] |
| HCT116-challenged Nude Mice | Cancer | Oral | 50, 150 | Daily | Inhibition of tumor growth | [5] |
| Alloxan-induced Type 1 Diabetic Mice | Diabetes | Oral | 15, 50 | Daily for 20 days | Decreased blood-glucose levels | [5] |
| AβPPswe/PS1ΔE9 Mice | Alzheimer's Disease | Oral | 50 | Daily for one month | Reversed enhanced IDO activity, prevented neuron loss | [5] |
| BALB/c Mice | Trypanosoma cruzi infection | Intraperitoneal | 30 | Twice daily for 5 days | Reduced parasite luminescence | [6] |
| Syrian Golden Hamsters | Hypercholesterolemia | Oral | 70.05 | - | Decreased total serum cholesterol, triglycerides, and LDL | [7] |
| Wistar Rats | Acute Toxicity | Oral | 2000 | Single dose | No lethality or acute toxic signs observed | [8] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for preclinical research.
Preparation of this compound for Oral Administration (Suspension)
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC-Na) in sterile, distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Weighing scale
-
Spatula
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle. For example, to prepare a 10 mg/mL suspension for dosing a 25g mouse at 100 mg/kg, the dose volume would be 0.25 mL. To prepare a 10 mL stock, you would need 100 mg of this compound.
-
Weigh the this compound powder accurately and transfer it to a sterile conical tube.
-
Prepare the 0.5% CMC-Na vehicle: Dissolve 0.5 g of CMC-Na in 100 mL of sterile, distilled water. Mix thoroughly until a homogenous suspension is formed.
-
Add a small volume of the vehicle to the this compound powder to create a paste. This helps in preventing clumping.
-
Gradually add the remaining vehicle to the tube while continuously vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 5-10 minutes if necessary to break down any remaining aggregates and ensure homogeneity.
-
Store the suspension at 4°C and protect from light. It is recommended to prepare the suspension fresh daily. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.
Administration via Oral Gavage in Mice/Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches for mice; 18-20 gauge, 2-3 inches for rats) with a ball tip.
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct dose volume.
-
Vortex the this compound suspension thoroughly.
-
Draw up the calculated volume into the syringe.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a firmer grip around the shoulders is required.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure the correct insertion depth and avoid perforation of the esophagus or stomach.
-
Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administer the suspension slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
Preparation of this compound for Intravenous Injection
Materials:
-
This compound powder
-
Vehicle: A common vehicle for intravenous injection of compounds with low water solubility is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline (0.9% NaCl).
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and vehicle components.
-
Dissolve the this compound powder in the required volume of DMSO in a sterile microcentrifuge tube. Vortex until fully dissolved.
-
Add the PEG300 to the solution and vortex to mix thoroughly.
-
Add the Tween 80 and vortex again until the solution is clear.
-
Finally, add the sterile saline and vortex to obtain a homogenous solution. The final solution should be clear.
-
It is crucial to prepare this formulation fresh just before administration and use it immediately.
Administration via Intravenous (Tail Vein) Injection in Mice/Rats
Materials:
-
Prepared this compound solution for injection
-
Insulin syringes (e.g., 28-30 gauge)
-
A warming device (e.g., heat lamp or warming pad)
-
A restraining device for mice/rats
Procedure:
-
Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to access.
-
Place the animal in a restraining device.
-
Draw up the calculated volume of the this compound solution into an insulin syringe. Ensure there are no air bubbles.
-
Swab the tail with 70% ethanol to clean the injection site and further visualize the veins.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Visualizations
The following diagrams illustrate a typical experimental workflow for an in vivo study with this compound and the key signaling pathways it modulates.
Experimental workflow for an in vivo study.
Coptisine's impact on key signaling pathways.
References
- 1. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coptisine induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coptisine-induced apoptosis in human colon cancer cells (HCT-116) is mediated by PI3K/Akt and mitochondrial-associated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch [frontiersin.org]
- 6. This compound, natural - LKT Labs [lktlabs.com]
- 7. Pharmacokinetics and tissue distribution of coptisine in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
Coptisine Chloride: A Promising Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coptisine chloride, a protoberberine isoquinoline alkaloid extracted from the traditional medicinal herb Coptis chinensis, has emerged as a potent anti-cancer agent. Extensive research demonstrates its ability to induce apoptosis in a variety of cancer cell lines through multiple signaling pathways. These application notes provide a comprehensive overview of the mechanisms of action of this compound, detailed protocols for key experimental assays, and a summary of its efficacy in various cancer models.
Introduction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. This compound has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for the development of novel anti-cancer therapeutics. This document outlines the cellular and molecular mechanisms underlying this compound-induced apoptosis and provides standardized protocols for its investigation.
Mechanisms of Action
This compound triggers apoptosis through a multi-faceted approach, primarily by inducing oxidative stress and modulating key signaling pathways. The principal mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels.[1][2][3] This oxidative stress is a key initiator of the apoptotic cascade.
-
Activation of the JNK Signaling Pathway: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of stress-induced apoptosis.[1][3]
-
Modulation of the PI3K/Akt Signaling Pathway: this compound has been observed to inhibit the phosphoinositide 3-kinases (PI3K)/Akt pathway, which is a major survival pathway often hyperactivated in cancer.[4]
-
Regulation of the Bcl-2 Family Proteins: this compound disrupts the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1]
-
Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytoplasm.[2][3]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-3, -8, and -9.[1] These "executioner" caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
-
Induction of DNA Damage: this compound has been shown to cause DNA damage, a potent trigger for apoptosis.[1]
-
Upregulation of Death Receptors: In some cancer cell lines, this compound can increase the expression of death receptors like DR4 and DR5, sensitizing the cells to extrinsic apoptotic signals.[1]
-
Activation of the 67-kDa Laminin Receptor (67LR)/cGMP Signaling: In hepatocellular carcinoma cells, this compound can induce apoptosis by activating the 67LR/cGMP signaling pathway.[5]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| A549 | Non-small-cell lung cancer | 18.09 | 48 | [6] |
| H460 | Non-small-cell lung cancer | 29.50 | 48 | [6] |
| H2170 | Non-small-cell lung cancer | 21.60 | 48 | [6] |
| ACC-201 | Gastric Cancer | 3.93 | 72 | [7] |
| NCI-N87 | Gastric Cancer | 6.58 | 72 | [7] |
| HCT116 | Colon Cancer | Not explicitly stated, but effective at 0–25 µM | 24 | [4] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective at 12.5–100 µM | 24 | [4] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective at 0–64 µM | 24 | [4] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but effective at 25–150 µM | 48 | [4] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Cancer Cell Line | Protein | Effect | Reference |
| Hep3B | Bax | Upregulation | [1] |
| Bcl-2 | Downregulation | [1] | |
| Cleaved Caspase-3 | Upregulation | [1] | |
| Cleaved Caspase-8 | Upregulation | [1] | |
| Cleaved Caspase-9 | Upregulation | [1] | |
| Cleaved PARP | Upregulation | [1] | |
| DR4 | Upregulation | [1] | |
| DR5 | Upregulation | [1] | |
| A549 | Bax/Bcl-2 ratio | Upregulation | |
| Cleaved Caspase-3 | Upregulation | ||
| Cleaved Caspase-8 | Upregulation | ||
| Cleaved Caspase-9 | Upregulation | ||
| Cleaved PARP | Upregulation |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Detecting intracellular ROS by flow cytometry [bio-protocol.org]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchhub.com [researchhub.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coptisine Chloride in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of coptisine chloride, an isoquinoline alkaloid, in a variety of anti-inflammatory assays. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved in its mechanism of action.
Introduction
This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome.[1][2] It effectively reduces the production of pro-inflammatory mediators, making it a compound of interest for therapeutic development. This document outlines protocols for in vitro and in vivo assays to assess the anti-inflammatory efficacy of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the inhibition of several key signaling cascades. In models of inflammation stimulated by lipopolysaccharide (LPS), this compound has been shown to suppress the activation of the NF-κB and MAPK pathways.[1] This leads to a downstream reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][3][4][5] Furthermore, this compound can inhibit the activation of the NLRP3 inflammasome by blocking caspase-1 activation, a critical step in the maturation and secretion of IL-1β.[6][7]
Data Presentation
In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| IDO Inhibition | - | - | IC50: 6.3 µM | Inhibition of indoleamine 2,3-dioxygenase | [8] |
| H1N1 Neuraminidase Inhibition | - | - | IC50: 104.6 µg/mL | Inhibition of H1N1 neuraminidase | [8] |
| Cytotoxicity | A549 cells | - | 12.5, 25, 50 µM | Induces G2/M arrest and apoptosis | [8] |
| Cytokine Inhibition | LPS-stimulated RAW264.7 macrophages | LPS | 10 µM | Decreased IL-1β and IL-6 production | [3] |
| Cytokine Inhibition | DNP-IgE/hsa-stimulated RBL-2H3 cells | DNP-IgE/hsa | 10 µM | Decreased IL-4 and TNF-α production | [3] |
| Cytokine Inhibition | LPS-stimulated MLE-12 cells | LPS (1 µg/mL) | 10, 20 µM | Significant inhibition of TNF-α, IL-6, and IL-1β release | [5][9] |
| NLRP3 Inflammasome Activation | LPS plus ATP, nigericin, or MSU-stimulated RAW264.7 macrophages | LPS + ATP/nigericin/MSU | Not specified | Attenuated mature IL-1β secretion | [6] |
In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Species | This compound Dose | Effect | Reference |
| Carrageenan-induced paw edema | Rat | Not specified | Inhibition of edema, reduction of TNF-α and NO in inflamed tissue | [10][11] |
| Xylene-induced ear edema | Mouse | Dose-dependent | Suppression of ear edema | [2] |
| Acetic acid-induced vascular permeability | Mouse | Not specified | Mitigated aggravation of vascular permeability | [2] |
| LPS-mediated IL-1β production | Mouse | Not specified | Prevention of IL-1β production | [6] |
| MSU-mediated paw edema | Mouse | Not specified | Prevention of paw edema | [6] |
Experimental Protocols
In Vitro Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol details the procedure for assessing the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of acute inflammation in a rat model using carrageenan and the evaluation of the anti-inflammatory effects of this compound.[13][14][15][16]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin), and this compound treatment groups at various doses.
-
Drug Administration: Administer this compound or the vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the carrageenan control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits inflammation by targeting MAPK, NF-κB, and NLRP3 pathways.
Caption: Workflow for assessing this compound's inhibition of nitric oxide production.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Coptisine attenuates sepsis lung injury by suppressing LPS-induced lung epithelial cell inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coptisine from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of METTL3 Alleviates NLRP3 Inflammasome Activation via Increasing Ubiquitination of NEK7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
- 10. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Coptisine Chloride: A Promising IDO Inhibitor for Research and Drug Development
Application Notes and Protocols for Researchers
Coptisine chloride, a natural isoquinoline alkaloid, has emerged as a potent and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] IDO is a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders, due to its role in immune suppression and neuronal function. These notes provide detailed protocols for utilizing this compound in experimental settings to investigate its therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound as an IDO inhibitor.
| Parameter | Value | Cell/System | Reference |
| IC50 | 6.3 µM | Recombinant Human IDO | [1][2] |
| Ki | 5.8 µM | Recombinant Human IDO | [2] |
| Inhibition Type | Uncompetitive | Recombinant Human IDO | |
| Inhibition of Cancer Cell Proliferation (IC50) | |||
| A549 (Non-small cell lung cancer) | 18.09 µM | ||
| H460 (Non-small cell lung cancer) | 29.50 µM | [1] | |
| H2170 (Non-small cell lung cancer) | 21.60 µM | [1] | |
| MDA-MB-231 (Breast cancer) | 20.15 µM | [1] | |
| HT-29 (Colon cancer) | 26.60 µM | [1] | |
| In Vivo Efficacy (Alzheimer's Model) | 50 mg/kg (oral) | AβPP/PS1 transgenic mice | [2] |
Signaling Pathway
This compound exerts its effects by inhibiting IDO, the rate-limiting enzyme in the kynurenine pathway. This pathway is crucial for tryptophan metabolism and is implicated in immune regulation and neuronal function.
Experimental Protocols
Herein are detailed protocols for key experiments involving this compound as an IDO inhibitor.
Biochemical IDO Activity Assay
This protocol measures the direct inhibitory effect of this compound on recombinant IDO enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Catalase, Methylene blue, Ascorbic acid
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, catalase, methylene blue, and ascorbic acid.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Add the IDO1 enzyme to all wells except the blank.
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate for 10 minutes at room temperature to allow color development.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of IDO inhibition for each this compound concentration and determine the IC50 value.
Cell-Based IDO Activity Assay
This protocol assesses the ability of this compound to inhibit IDO activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO (e.g., MDA-MB-231) or IFN-γ stimulated cells.
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO expression
-
This compound
-
L-Tryptophan
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce IDO expression.
-
Remove the medium and replace it with fresh medium containing varying concentrations of this compound. Include a vehicle control.
-
Add L-Tryptophan to the medium.
-
Incubate for a specified time (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Follow steps 7-12 from the Biochemical IDO Activity Assay protocol to measure kynurenine concentration.
-
Normalize the results to cell viability if necessary (see Protocol 3).
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo IDO Inhibition in an Alzheimer's Disease Mouse Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Animal Model:
-
AβPP/PS1 transgenic mice are a commonly used model for Alzheimer's disease.[2]
Materials:
-
AβPP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies
-
Tissue homogenization buffer
-
HPLC system for kynurenine and tryptophan analysis
Procedure:
-
Drug Preparation and Administration:
-
Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture or tail vein bleeding.
-
Perfuse the animals with saline and harvest the brain and other tissues of interest.
-
-
Measurement of IDO Activity:
-
Prepare plasma from blood samples.
-
Homogenize brain tissue.
-
Measure the concentrations of tryptophan and kynurenine in plasma and tissue homogenates using HPLC.
-
The ratio of kynurenine to tryptophan is an indicator of IDO activity.
-
-
Behavioral and Pathological Analysis:
-
Conduct behavioral tests (e.g., Morris water maze) to assess cognitive function.
-
Perform immunohistochemical analysis of brain tissue to quantify amyloid plaques and neuroinflammation.
-
References
Application Note: Quantification of Coptisine Chloride in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Coptisine chloride in biological samples, such as rat plasma. Coptisine, a protoberberine alkaloid primarily isolated from Coptidis rhizoma, has demonstrated a range of pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2] The method presented here is suitable for pharmacokinetic studies and other applications requiring accurate measurement of Coptisine concentrations.
Introduction
Coptisine is an active isoquinoline alkaloid with significant therapeutic potential.[3] To understand its absorption, distribution, metabolism, and excretion (ADME) properties, a robust analytical method for its quantification in biological matrices is essential.[1][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for this purpose.[5][6] This document provides a detailed protocol for the analysis of Coptisine using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental
Sample Preparation
A reliable sample preparation protocol is crucial for accurate and reproducible LC-MS/MS analysis by removing potential interferences and concentrating the analyte of interest.[7][8] The following protocol is a general guideline and may require optimization based on the specific matrix.
Materials:
-
Blank biological matrix (e.g., rat plasma)
-
This compound standard[3]
-
Internal Standard (IS), e.g., Tetrahydropalmatine[5]
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ammonium acetate
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol: Protein Precipitation Protein precipitation is a straightforward and effective method for removing proteins from plasma or serum samples.[8]
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[9]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column. The conditions provided below are a starting point and can be optimized for specific instrumentation and applications.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[10] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mmol ammonium acetate (pH 5.0)[5] |
| Mobile Phase B | Acetonitrile[10][11] |
| Flow Rate | 0.35 mL/min[10] |
| Injection Volume | 2 µL[10][11] |
| Column Temperature | 30°C[10] |
| Gradient | A gradient elution is typically used.[10][11] An example gradient is: 0-3 min: 10-14% B 3-9 min: 14-16% B 9-13 min: 16-25% B 13-14 min: 25-80% B 14-16 min: 80% B |
Mass Spectrometry
The mass spectrometer should be operated in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.[5][10]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][10] |
| Capillary Voltage | 4000 V[10][11] |
| Drying Gas Temperature | 300°C[10][11] |
| Drying Gas Flow | 11.0 L/min[10][11] |
| Nebulizer Pressure | 15 psig[10][11] |
| MRM Transitions | See Table below |
MRM Transitions for Coptisine Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Coptisine | 320.1 | 292.1 | 35 |
| Tetrahydropalmatine (IS) | 356.2 | 192.1 | 25 |
| (Note: These values are examples and should be optimized for the specific instrument used.) |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of Coptisine from a study in rats after oral administration.
| Dosage | Cmax (ng/mL) | AUC (mg/L·h) | Absolute Bioavailability (%) |
| 30 mg/kg | 44.15 | 63.24 | 1.87 |
| 75 mg/kg | ~55 | ~75 | ~1.0 |
| 150 mg/kg | 66.89 | 87.97 | 0.52 |
| (Data adapted from a pharmacokinetic study in rats)[1][2] |
The calibration curve for Coptisine was reported to be linear in the range of 0.78 to 50 ng/mL.[1][2] Another study showed linearity from 0.20 to 100.0 ng/mL.[5]
Experimental Workflow
Caption: Workflow for Coptisine quantification.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the provided quantitative data, serves as a valuable resource for researchers in pharmacology and drug development.
References
- 1. Pharmacokinetics and tissue distribution of coptisine in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound = 98 HPLC 6020-18-4 [sigmaaldrich.com]
- 4. Pharmacokinetics and Brain Distribution and Metabolite Identification of Coptisine, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma by LC-MS/MS and a pharmacokinetic comparison after the oral administration of Rhizoma coptidis and Jiao-Tai-Wan extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. opentrons.com [opentrons.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. organomation.com [organomation.com]
- 10. Frontiers | The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry [frontiersin.org]
- 11. The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Coptisine Chloride: Application Notes and Protocols for Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine chloride, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Huanglian (Rhizoma Coptidis), has emerged as a promising natural compound with significant neuroprotective properties. Accumulating evidence from in vitro and in vivo studies highlights its potential therapeutic value in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia. The neuroprotective effects of coptisine are attributed to its multifaceted mechanisms of action, including potent anti-inflammatory, antioxidant, and anti-apoptotic activities. This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective potential of this compound.
Key Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes:
-
Anti-inflammatory Action: Coptisine has been shown to inhibit neuroinflammation by suppressing the activation of microglia and astrocytes. A key target in this process is the inhibition of indoleamine 2,3-dioxygenase (IDO), a rate-limiting enzyme in the kynurenine pathway, which is implicated in the pathogenesis of Alzheimer's disease.[1][2]
-
Antioxidant Effects: The compound effectively mitigates oxidative stress, a common factor in neurodegenerative diseases. It achieves this by downregulating the expression of thioredoxin-interacting protein (TXNIP), which in turn strengthens the thioredoxin defense system against reactive oxygen species (ROS).[2][3][4]
-
Anti-apoptotic Activity: Coptisine protects neurons from apoptosis by attenuating pro-apoptotic signaling pathways. The downregulation of TXNIP is linked to the attenuation of apoptosis signal-regulating kinase 1 (ASK1)-mediated apoptotic signaling.[2][3][4]
-
Modulation of Microglial Glycolysis: Recent studies indicate that coptisine can regulate the Warburg effect in microglia, a state of altered glycolysis, through its interaction with pyruvate kinase isoform M2 (PKM2). This modulation prevents excessive microglial activation and subsequent neuroinflammation.
-
Reduction of α-Synuclein Aggregation: In models of Parkinson's disease, coptisine has been demonstrated to reduce the aggregation of α-synuclein, a key pathological hallmark of the disease, by upregulating β-glucocerebrosidase (GBA) expression and enhancing autophagy.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various neuroprotective studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Model | Coptisine Concentration | Effect | Reference |
| IDO Inhibition (IC50) | Recombinant human IDO | Enzymatic Assay | 6.3 µM | 50% inhibition of IDO activity | [1] |
| IDO Inhibition (Ki) | Recombinant human IDO | Enzymatic Assay | 5.8 µM | Uncompetitive inhibition | [1] |
| Cell Viability | SH-SY5Y | t-BOOH-induced oxidative stress | 20 µM | Increased cell viability to 64.6 ± 1.9% | [3] |
| Apoptosis | SH-SY5Y | t-BOOH-induced oxidative stress | 20 µM | Reduced apoptosis to 36.5 ± 1.4% | [3] |
| TXNIP mRNA Expression | SH-SY5Y | Basal | 20 µM | Downregulated to 71.9 ± 3.9% of control | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage | Route of Administration | Key Findings | Reference |
| AβPP/PS1 Transgenic Mice | Alzheimer's Disease | Not specified | Oral | Inhibited IDO, reduced microglia/astrocyte activation, prevented neuron loss, reduced amyloid plaque formation, ameliorated cognitive impairment | [1] |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 2 mg/kg | Not specified | Reduced cerebral infarct size | [6] |
Experimental Protocols
This section provides detailed protocols for key experiments commonly used to assess the neuroprotective effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of this compound against toxin-induced cell death in neuronal cell lines (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
tert-Butyl hydroperoxide (t-BOOH) or other neurotoxin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding a neurotoxin such as t-BOOH (e.g., 100 µM) to the wells (except for the control group) and incubate for an additional 2-4 hours.
-
Remove the medium and wash the cells once with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Hoechst 33342 Staining)
This protocol allows for the visualization and quantification of apoptotic cells based on nuclear morphology.
Materials:
-
SH-SY5Y cells cultured on coverslips in a 24-well plate
-
This compound
-
Neurotoxin (e.g., t-BOOH)
-
Hoechst 33342 staining solution (10 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Follow steps 1-3 of the Cell Viability Assay protocol, using coverslips in a 24-well plate.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution for 10 minutes in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the nuclei under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented, while healthy nuclei will be round and uniformly stained.
-
Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.
Mitochondrial Membrane Potential (MMP) Assay
This assay measures the integrity of the mitochondrial membrane, which is compromised during apoptosis.
Materials:
-
SH-SY5Y cells in a 96-well black-walled plate
-
This compound
-
Neurotoxin (e.g., t-BOOH)
-
Mitotracker Red CMXRos or Tetramethylrhodamine, Ethyl Ester (TMRE)
-
Hoechst 33342
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Follow steps 1-3 of the Cell Viability Assay protocol in a 96-well black-walled plate.
-
After treatment, add Mitotracker Red CMXRos (e.g., 100 nM) or TMRE (e.g., 100 nM) to the cells and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Add fresh medium or PBS to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., Ex/Em = 579/599 nm for Mitotracker Red CMXRos; Ex/Em = 549/575 nm for TMRE).
-
For microscopic analysis, counterstain with Hoechst 33342, and capture images.
-
A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Quantitative Real-Time PCR (qRT-PCR) for TXNIP Expression
This protocol quantifies the mRNA expression level of TXNIP.
Materials:
-
Treated SH-SY5Y cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for TXNIP and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Treat SH-SY5Y cells with this compound as described previously.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green Master Mix, specific primers for TXNIP and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TXNIP expression.
Animal Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This is a widely used in vivo model to study the neuroprotective effects of compounds in stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound solution
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthetize the rat and make a midline neck incision.
-
Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the nylon suture into the ICA through the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Administer this compound (e.g., 2 mg/kg) or vehicle at a specific time point (e.g., at the beginning of reperfusion).
-
After a set survival period (e.g., 24 hours), euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections and stain with 2% TTC solution to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).
-
Quantify the infarct volume using image analysis software.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Coptisine's antioxidant and anti-apoptotic signaling pathway.
Caption: General experimental workflow for in vitro neuroprotection assays.
Caption: Coptisine's inhibition of the IDO-mediated neuroinflammatory pathway.
Conclusion
This compound presents a compelling profile as a neuroprotective agent with a well-defined, multi-target mechanism of action. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery, facilitating further investigation into the therapeutic potential of this promising natural compound. As research continues to unravel the intricate molecular interactions of coptisine, it may pave the way for the development of novel therapies for a variety of debilitating neurodegenerative disorders.
References
- 1. The IDO inhibitor coptisine ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Coptis chinensis Rhizome Extract and Its Constituents (Berberine, Coptisine, and Palmatine) against α-Synuclein Neurotoxicity in Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Coptisine Chloride Concentration for Cytotoxicity Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Coptisine chloride concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound in a cytotoxicity assay?
Based on published data, a common starting point for this compound concentration in cytotoxicity assays ranges from 0.1 µM to 100 µM.[1] The optimal concentration is highly dependent on the specific cell line being tested. For initial screening, a broad range of concentrations is recommended to determine the dose-response curve and the IC50 value.
2. How does the incubation time affect the cytotoxicity of this compound?
Incubation time is a critical parameter. Cytotoxic effects are often time-dependent. While some studies have observed effects as early as 15 minutes with reactive oxygen species (ROS) generation, most cytotoxicity assays involving this compound use incubation times of 24, 48, or 72 hours to observe significant effects on cell viability, apoptosis, and cell cycle arrest.[2][3][4]
3. What are the known mechanisms of this compound-induced cytotoxicity?
This compound induces cytotoxicity through several mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. Key mechanisms include:
-
Induction of Apoptosis: this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, activation of caspases (caspase-3, -8, and -9), and release of cytochrome c.[2][3][5][6]
-
Generation of Reactive Oxygen Species (ROS): It can increase intracellular and mitochondrial ROS levels, leading to oxidative stress and subsequent cell death.[2][3][5]
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cell line.[3][6][7][8] This is often associated with the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[3][8]
-
Signaling Pathway Modulation: It can affect various signaling pathways, including the ROS-mediated JNK signaling pathway, the 67-kDa laminin receptor (67LR)/cGMP signaling pathway, and the PI3K/Akt pathway.[2][4][9]
4. Is this compound stable in cell culture medium?
This compound is generally considered stable under recommended storage conditions.[10] For cell culture experiments, it is typically dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in the cell culture medium to the desired final concentration.[1][11] It is good practice to prepare fresh dilutions for each experiment to ensure consistency.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in results between replicate wells. | - Uneven cell seeding. - Pipetting errors during compound addition. - Presence of air bubbles in the wells.[12] - Edge effects due to evaporation in outer wells of the plate.[13] | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Carefully inspect plates for bubbles and remove them with a sterile pipette tip or needle. - Avoid using the outer wells of the plate for critical measurements or ensure proper humidification of the incubator.[13] |
| No significant cytotoxicity observed even at high concentrations. | - The cell line may be resistant to this compound. - Insufficient incubation time. - The compound may have precipitated out of solution. - Suboptimal assay conditions. | - Review literature for reported sensitivity of the specific cell line. Consider using a different cell line as a positive control. - Increase the incubation time (e.g., from 24h to 48h or 72h). - Visually inspect the culture medium for any signs of precipitation. Consider preparing a fresh stock solution. - Optimize assay parameters such as cell seeding density and reagent concentrations.[14][15] |
| High background signal in control wells. | - High cell density leading to high spontaneous signal.[12] - Contamination of the cell culture. - The assay reagent itself may be cytotoxic at the concentration used.[13] | - Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay.[12] - Regularly check cell cultures for any signs of contamination. - Include a "reagent only" control (without cells) to determine the background fluorescence/absorbance of the assay reagent.[13] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-small-cell lung cancer | 48 | 18.09 | [3][6] |
| H460 | Non-small-cell lung cancer | 48 | 29.50 | [3][6] |
| H2170 | Non-small-cell lung cancer | 48 | 21.60 | [3][6] |
| Hep3B | Hepatocellular carcinoma | 24 | Dose-dependent inhibition | [4] |
| SMMC7721 | Hepatocellular carcinoma | 24 | Concentration-dependent apoptosis | [16] |
| HepG2 | Hepatocellular carcinoma | Not Specified | Cytotoxic effects noted | [9] |
| BGC-823 | Gastric cancer | Not Specified | Inhibited cell viability | [8] |
| MDA-MB-231 | Breast cancer | Not Specified | 20.15 | [1] |
| HCT-116 | Colon cancer | Not Specified | Inhibited cell viability | [8] |
| HT-29 | Colon cancer | Not Specified | 26.60 | [1] |
| LoVo | Colon cancer | Not Specified | Cytotoxic effects noted | [17] |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Workflow for a typical MTT cytotoxicity assay.
Caption: Key signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coptisine-induced cell cycle arrest at G2/M phase and reactive oxygen species-dependent mitochondria-mediated apoptosis in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coptisine-mediated downregulation of E2F7 induces G2/M phase arrest in hepatocellular carcinoma cells through inhibition of E2F4/NFYA/NFYB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Cetylcoptisine, a new coptisine derivative, induces mitochondria-dependent apoptosis and G0/G1 cell cycle arrest in human A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coptisine Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity evaluation of natural coptisine and synthesis of coptisine from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
Coptisine chloride stability in different solvents and temperatures
This technical support center provides guidance and answers frequently asked questions regarding the stability of coptisine chloride in various experimental settings. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. For short-term storage, 2-8°C in an inert atmosphere is also acceptable. It is important to protect the compound from moisture as it is described as hygroscopic.
Q2: What is the general stability of this compound?
A2: this compound is generally considered stable when stored under the recommended conditions. One supplier suggests a stability of at least 4 years when stored at -20°C. However, its stability in solution is highly dependent on the solvent, pH, and temperature.
Q3: In which solvents is this compound soluble and are there any stability concerns with these solvents?
A3: this compound has limited solubility in common laboratory solvents.
-
DMSO: Soluble at ≥17.8 mg/mL with gentle warming and sonication. Also reported as slightly soluble in DMSO. DMSO is a common solvent for preparing stock solutions. To avoid degradation, it is advisable to prepare fresh solutions or store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Methanol: Slightly soluble with sonication.
-
Ethanol: Insoluble.
-
Water/Aqueous Buffers: Poorly soluble or insoluble in water and PBS (pH 7.2).
When preparing solutions, it is crucial to ensure the compound is fully dissolved. The stability of this compound in solution has not been extensively reported and should be evaluated for the specific experimental conditions.
Q4: How does temperature affect the stability of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a frozen stock, use a fresh aliquot that has not undergone multiple freeze-thaw cycles. Verify the concentration of the stock solution using a validated analytical method like HPLC-UV. |
| Precipitation of the compound in aqueous media | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is compatible with the aqueous medium and does not cause precipitation. It may be necessary to optimize the formulation or use a co-solvent system. |
| Loss of compound during extraction from biological matrices | Inefficient extraction method or degradation during the extraction process. | Optimize the extraction solvent. For related alkaloids, a mixture of 90% methanol with 1% acetic acid has shown good recovery. Keep samples on ice during processing to minimize enzymatic or thermal degradation. |
| Appearance of unknown peaks in chromatograms | Degradation of this compound under analytical conditions (e.g., mobile phase pH, temperature). | Evaluate the stability of this compound in the mobile phase. Adjust the pH or temperature of the analytical method if degradation is observed. Forced degradation studies can help identify potential degradation products. |
Experimental Protocols
While specific stability studies on this compound are not widely published, a general approach for assessing its stability can be adapted from forced degradation studies commonly performed for pharmaceuticals.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and characterize any significant degradation products using techniques like LC-MS/MS or NMR.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of this compound versus time.
Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound from its degradation products.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 266 nm or 360 nm) is suitable.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Diagrams
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors affecting this compound
Technical Support Center: Troubleshooting Coptisine Chloride Precipitation in Cell Media
For researchers, scientists, and drug development professionals utilizing Coptisine chloride in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these issues, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to the cell culture medium?
A1: this compound precipitation in cell culture media is a common issue primarily due to its physicochemical properties. Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound is very sparingly soluble in water and aqueous solutions like cell culture media.[1]
-
Solvent Shock: this compound is often dissolved in an organic solvent, typically Dimethyl Sulfoxide (DMSO), to create a stock solution.[2][3][4] When this concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture volume will inevitably lead to precipitation.
-
pH of the Media: The pH of your cell culture medium can influence the solubility of this compound.
-
Interactions with Media Components: Components within the cell culture medium, such as salts (especially phosphates), and proteins in serum, can interact with this compound, leading to the formation of insoluble complexes.[5][6]
Q2: How can I visually identify this compound precipitation?
A2: Precipitation can manifest in several ways:
-
Cloudiness or Turbidity: The media may appear hazy or cloudy immediately or over time.
-
Visible Particles: You might observe fine particles, crystals, or a yellowish-orange sediment at the bottom of the culture vessel. This compound itself is an orange to dark orange solid.[4]
-
Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are distinct from your cells.
Q3: Can I still use the media for my experiment if I see a precipitate?
A3: It is strongly advised not to proceed with your experiment if you observe precipitation. The presence of a precipitate indicates that the actual concentration of dissolved this compound is lower than your intended experimental concentration, which will lead to inaccurate and unreliable results. Furthermore, the precipitate itself could have unintended toxic effects on your cells.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these troubleshooting steps:
Step 1: Review Your Stock Solution Preparation
An improperly prepared stock solution is a frequent source of precipitation issues.
-
Use the Right Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing this compound stock solutions.[2][3][4]
-
Ensure Complete Dissolution: Gently warm the solution and use sonication to aid in the complete dissolution of the this compound in DMSO.[3]
-
Appropriate Stock Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM). A higher concentration stock allows for a smaller volume to be added to the media, minimizing the final DMSO concentration.
Step 2: Optimize the Dilution Method
The way you introduce the this compound stock solution into your media is critical.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the stock solution.
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial or stepwise dilution. Create an intermediate dilution of the stock in a small volume of media first, and then add this to the rest of your culture.
-
Proper Mixing: Add the stock solution dropwise to the vortex of the media while gently swirling or mixing. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
Step 3: Adjust Experimental Conditions
If the issue persists, you may need to modify your experimental setup.
-
Lower the Final Concentration: Your intended final concentration of this compound may be too high. Try working with a lower concentration range.
-
Reduce Serum Concentration: If you are using a serum-containing medium, consider reducing the percentage of serum or switching to a serum-free medium if your cell line permits. Serum proteins can sometimes contribute to compound precipitation.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should ideally be below 0.5%, and not exceed 1%, as higher concentrations can be toxic to cells and also affect compound solubility.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very sparingly soluble | [1] |
| Ethanol | Sparingly soluble | [1] |
| DMSO | ≥17.8 mg/mL (with gentle warming and sonication) | [3] |
| DMSO | 3 mg/mL (8.43 mM) | [2] |
| DMSO | 5.56 mg/mL (15.63 mM) (with sonication) | [7] |
| Methanol | Slightly soluble (with sonication) | [4] |
| PBS (pH 7.2) | Insoluble | [8] |
Table 2: Composition of Common Cell Culture Media (Selected Components Prone to Interaction)
| Component | DMEM (High Glucose) (mg/L) | RPMI-1640 (mg/L) | Potential for Interaction |
| Inorganic Salts | |||
| Calcium Chloride (CaCl₂) (anhydrous) | 200 | - | Can form insoluble salts. |
| Calcium Nitrate (Ca(NO₃)₂·4H₂O) | - | 100 | Can form insoluble salts. |
| Magnesium Sulfate (MgSO₄) (anhydrous) | 97.67 | 48.84 | Can interact with charged molecules. |
| Sodium Chloride (NaCl) | 6400 | 6000 | High ionic strength can affect solubility. |
| Sodium Phosphate monobasic (NaH₂PO₄·H₂O) | 125 | - | Phosphate ions can form precipitates with many compounds. |
| Sodium Phosphate dibasic (Na₂HPO₄) (anhydrous) | - | 800 | Phosphate ions can form precipitates with many compounds. |
| Other Components | |||
| Sodium Bicarbonate (NaHCO₃) | 3700 | 2000 | Affects the pH and buffering capacity of the media. |
Note: The exact composition can vary between manufacturers. Please refer to the product information for your specific medium.[9][10][11][12][13][14][15]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder. The molecular weight of this compound is 355.77 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.56 mg.
-
Transfer the weighed powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640) with serum and other supplements as required.
-
Sterile conical tubes or flasks.
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required. For example, to make 10 mL of media with a final concentration of 10 µM this compound from a 10 mM stock, you will need 10 µL of the stock solution. This will result in a final DMSO concentration of 0.1%.
-
In a sterile conical tube or flask, add the pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution drop by drop.
-
Continue to gently swirl the medium for another 30 seconds to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation.
Caption: Factors in cell media that can interact with this compound and cause precipitation.
References
- 1. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound CAS#: 6020-18-4 [m.chemicalbook.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound | IDO | Influenza Virus | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. RPMI 1640 Medium Recipe | AAT Bioquest [aatbio.com]
- 10. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. api.sartorius.com [api.sartorius.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. Dulbecco's Modified Eagle's Medium (DMEM) 配方 [sigmaaldrich.com]
- 14. himedialabs.com [himedialabs.com]
- 15. 11875 - RPMI 1640 | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Enhancing Coptisine Chloride Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Coptisine chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the oral delivery of this compound?
A1: The primary challenge with the oral delivery of this compound is its low oral bioavailability.[1][2][3] This is attributed to several factors, including poor absorption in the gastrointestinal tract, extensive metabolism, and its recognition and subsequent efflux by P-glycoprotein (P-gp), a transmembrane protein that pumps foreign substances out of cells.[1]
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Current research focuses on several key strategies to overcome the challenges of this compound's oral delivery:
-
Nanoformulations: Encapsulating this compound into nanocarriers such as nanoparticles, liposomes, and solid dispersions can protect it from degradation in the gastrointestinal tract, improve its solubility, and facilitate its absorption.[3]
-
P-glycoprotein (P-gp) Inhibition: Co-administration of this compound with P-gp inhibitors can prevent its efflux back into the intestinal lumen, thereby increasing its intracellular concentration and systemic absorption.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can form fine oil-in-water microemulsions upon gentle agitation in the gastrointestinal fluids, enhancing the solubilization and absorption of poorly water-soluble drugs like this compound.[4][5][6][7]
-
Phytosomes: Complexing this compound with phospholipids to form phytosomes can improve its lipid solubility and ability to cross cell membranes.[8]
Q3: What is the baseline oral bioavailability of this compound in animal models?
A3: Studies in rats have demonstrated that the absolute oral bioavailability of this compound is very low, typically ranging from 0.52% to 1.87% depending on the administered dose.[2] A nonlinear relationship has been observed between the oral dosage and plasma concentration, with bioavailability decreasing at higher doses.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
Possible Causes:
-
Poor affinity of this compound for the polymer matrix: The physicochemical properties of both the drug and the polymer are critical for successful encapsulation.
-
Drug leakage during the formulation process: The preparation method, particularly the washing and purification steps, can lead to a loss of the encapsulated drug.
-
Suboptimal formulation parameters: The ratio of drug to polymer, the type and concentration of surfactant, and the solvent system all play a crucial role.
Troubleshooting Steps:
-
Polymer Selection: Experiment with different biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) with varying lactide-to-glycolide ratios to find the most compatible matrix for this compound.
-
Optimize Drug-to-Polymer Ratio: Systematically vary the initial drug-to-polymer ratio to identify the optimal concentration for maximizing encapsulation efficiency.
-
Surfactant Concentration: Adjust the concentration of the stabilizing surfactant (e.g., polyvinyl alcohol - PVA) to ensure the formation of stable nanoparticles and prevent drug leakage.
-
Process Parameter Adjustment: In methods like emulsification-solvent evaporation, control the homogenization speed and time to achieve the desired particle size and encapsulation. For nanoprecipitation, the solvent and anti-solvent mixing rate is a critical parameter.
Issue 2: Inconsistent or Low In Vivo Bioavailability Enhancement with a Novel Formulation
Possible Causes:
-
Instability of the formulation in the gastrointestinal tract: The formulation may be degrading in the acidic environment of the stomach or in the presence of digestive enzymes.
-
Premature drug release: The drug may be released from the carrier before reaching the site of absorption in the small intestine.
-
Ineffective P-gp inhibition (if applicable): The chosen P-gp inhibitor may not be potent enough or may not be released at the same site and time as this compound.
-
High inter-individual variability in animal models: Physiological differences between animals can lead to significant variations in drug absorption.
Troubleshooting Steps:
-
In Vitro Stability Studies: Before proceeding to in vivo experiments, assess the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
In Vitro Release Profiling: Conduct in vitro drug release studies under different pH conditions to understand the release kinetics of your formulation. Aim for a formulation that shows minimal release in acidic pH and sustained release in the neutral to slightly alkaline pH of the intestine.
-
P-gp Inhibitor Co-encapsulation: If using a P-gp inhibitor, consider co-encapsulating it within the same nanocarrier as this compound to ensure simultaneous release at the absorption site.
-
Increase Sample Size in Animal Studies: To account for biological variability, use a sufficient number of animals in each experimental group to achieve statistically significant results.
-
Pharmacokinetic Modeling: Utilize pharmacokinetic modeling to better understand the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation and identify potential reasons for low bioavailability.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of unformulated this compound and the potential for improvement with advanced formulations based on studies with similar compounds.
Table 1: Pharmacokinetic Parameters of Oral this compound in Rats
| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| 30 | 44.15 ± 12.34 | 0.5 | 63.24 ± 15.67 | 1.87 | [2] |
| 75 | 55.23 ± 14.89 | 0.5 | 78.91 ± 18.23 | 0.94 | [2] |
| 150 | 66.89 ± 17.56 | 0.5 | 87.97 ± 20.45 | 0.52 | [2] |
Data presented as mean ± standard deviation.
Table 2: Illustrative Bioavailability Enhancement with Advanced Formulations (Based on a similar alkaloid, Berberine)
| Formulation | Relative Bioavailability Increase (Compared to Suspension) | Reference |
| Mixed Micelles with Galactose Ligands | 3.17-fold | [9] |
| 8-cetylberberine (a derivative) | 12.9-fold (AUC increase) | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and the effect of P-gp inhibitors.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound solution
-
P-gp inhibitor (e.g., Verapamil)
-
Lucifer yellow (paracellular transport marker)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay to confirm tight junction formation.
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution (with or without a P-gp inhibitor) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Add the this compound solution to the basolateral (B) chamber.
-
Add fresh HBSS to the apical (A) chamber.
-
Follow the same incubation and sampling procedure as the A to B study.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests the involvement of active efflux transporters like P-gp.
Visualizations
Logical Workflow for Troubleshooting Low Bioavailability
Caption: A flowchart outlining the troubleshooting steps for addressing low in vivo bioavailability of this compound formulations.
Signaling Pathway of P-glycoprotein Mediated Drug Efflux
Caption: Diagram illustrating the mechanism of P-glycoprotein (P-gp) mediated efflux of this compound and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tissue distribution of coptisine in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coptisine, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.isciii.es [scielo.isciii.es]
- 7. Self-Microemulsifying Drug Delivery System (SMEDDS): A Novel Approach for Enhancement of Oral Bioavailability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 8. dovepress.com [dovepress.com]
- 9. Mixed Micelles with Galactose Ligands for the Oral Delivery of Berberine to Enhance Its Bioavailability and Hypoglycemic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparative study of pharmacokinetics and tissue distribution of 8-cetylberberine and berberine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Coptisine Chloride Interference with Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential interference of coptisine chloride in fluorescence-based assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a natural isoquinoline alkaloid. Like many highly conjugated molecules, this compound is known to be fluorescent, meaning it can absorb light at one wavelength and emit it at a longer wavelength.[1] This intrinsic fluorescence, often referred to as autofluorescence, can be a direct source of interference in assays that rely on fluorescent readouts. If the excitation and emission spectra of this compound overlap with those of your assay's fluorophore, it can lead to false-positive or skewed results.[2]
Q2: What are the primary mechanisms of interference by this compound?
There are two main ways this compound can interfere with a fluorescence assay:
-
Autofluorescence: this compound itself fluoresces, which can add to the signal being measured, leading to artificially high readings. This is particularly problematic in "gain-of-signal" assays.[2]
-
Quenching: this compound may absorb the light used to excite the assay's fluorophore or absorb the emitted fluorescence from the fluorophore. This phenomenon, known as the "inner filter effect," can lead to a decrease in the measured signal, potentially causing false-negative results.[2]
Q3: I'm observing unexpected results in my fluorescence assay when using this compound. How can I determine if it's causing interference?
The first step is to run a set of control experiments. A crucial control is a "compound-only" measurement where you measure the fluorescence of this compound in the assay buffer without any of your biological reagents (e.g., enzymes, cells, or fluorescent probes). A concentration-dependent increase in fluorescence in this control is a strong indicator of autofluorescence.
Troubleshooting Guides
Issue 1: High background fluorescence observed in the presence of this compound.
This is a classic sign of autofluorescence. The compound itself is emitting light at the detection wavelengths of your assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Steps:
-
Run a Compound-Only Control: Prepare a serial dilution of this compound in your assay buffer in a microplate. Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment.
-
Perform a Spectral Scan: Use a spectrophotometer or plate reader with spectral scanning capabilities to determine the excitation and emission maxima of this compound in your assay buffer. This will provide a clear picture of its fluorescent properties.
-
Analyze Spectral Overlap: Compare the fluorescence spectrum of this compound with that of your assay's fluorophore. Significant overlap confirms that autofluorescence is the source of interference.
-
Mitigation Strategies:
-
Switch to a Red-Shifted Fluorophore: If possible, choose a fluorescent dye with excitation and emission wavelengths that do not overlap with this compound's fluorescence.
-
Utilize Time-Resolved Fluorescence (TRF): Autofluorescence from small molecules typically has a very short lifetime. TRF assays introduce a delay between excitation and detection, allowing the short-lived background fluorescence to decay before measuring the signal from the long-lived TRF probe.
-
Implement Background Subtraction: For each concentration of this compound, subtract the signal from the "compound-only" control well from the corresponding experimental well. Be aware that this can reduce the dynamic range of your assay.
-
Issue 2: Assay signal decreases in a dose-dependent manner with this compound, but the effect seems non-specific.
This could be due to fluorescence quenching or the inner filter effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal quenching.
Detailed Steps:
-
Run a Quenching Control: In your assay buffer, mix your fluorescent probe (at the concentration used in the assay) with a serial dilution of this compound. Measure the fluorescence. A dose-dependent decrease in fluorescence indicates quenching.
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.
-
Mitigation Strategies:
-
Reduce Concentrations: If possible, lower the concentration of the fluorophore or this compound to minimize the inner filter effect.
-
Switch Assay Format: Consider using a non-fluorescence-based method, such as a luminescence or absorbance-based assay, if available for your target.
-
Mathematical Correction: For moderate inner filter effects, mathematical corrections can be applied if the absorbance properties of the compound are well-characterized.
-
This compound Spectral Properties
| Property | Wavelength (nm) | Reference |
| Absorption Maxima (λmax) | 229, 241, 266, 360, 462 | Cayman Chemical |
| Reported Excitation | 488 | Coptisine acts as a nucleolus fluorescent probe in vitro |
| Estimated Emission | ~500-600 | Visual estimation from published spectra |
Note: The reported excitation of 488 nm was used for cellular imaging, and the intrinsic spectral properties in a cell-free assay buffer may vary. It is crucial to perform a spectral scan of this compound in your specific assay buffer.
Potential Interference with Common Assays
Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay relies on the fluorescence shift of the JC-1 dye from green (monomers in depolarized mitochondria) to red (aggregates in polarized mitochondria). Coptisine has been reported to disrupt mitochondrial membrane potential.[3][4] This biological activity, combined with its intrinsic fluorescence, could lead to complex interference.
-
Potential for Autofluorescence: Coptisine's fluorescence may overlap with the green and/or red channels of the JC-1 assay.
-
Biological Effect: A true biological effect of coptisine on mitochondrial membrane potential will also alter the red/green fluorescence ratio.
Troubleshooting JC-1 Assays:
Caption: Troubleshooting workflow for JC-1 assay interference.
Recommendations:
-
Run Controls: In addition to standard JC-1 controls (e.g., using a mitochondrial uncoupler like FCCP), run a control with cells treated only with this compound (no JC-1) to measure its contribution to fluorescence in both the red and green channels.
-
Use an Alternative Dye: If coptisine's autofluorescence is significant, consider using an alternative potentiometric dye with different spectral properties, such as TMRM or TMRE.
Nuclear Staining (DAPI and Hoechst)
DAPI and Hoechst are blue-emitting fluorescent dyes that bind to the minor groove of DNA. Coptisine has been shown to interact with DNA.[5]
-
Potential for Quenching: If coptisine intercalates or binds near the DAPI or Hoechst binding site, it could quench their fluorescence.
-
Potential for Autofluorescence: While less likely to interfere with the blue channel, it's essential to check for any bleed-through of coptisine's fluorescence into the detection channel for DAPI or Hoechst.
Recommendations:
-
Stain Last: If performing immunofluorescence, add the nuclear stain after the final wash steps to minimize the incubation time with coptisine.
-
Check for Signal Reduction: Compare the fluorescence intensity of DAPI or Hoechst in the presence and absence of coptisine to assess for quenching.
-
Control for Autofluorescence: Image cells treated with coptisine alone to ensure no signal is detected in the DAPI/Hoechst channel.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of your assay.
Materials:
-
This compound
-
Assay buffer
-
Black, opaque 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in your experiment.
-
Add the dilutions to the microplate. Include wells with only assay buffer as a blank control.
-
Set the plate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
Materials:
-
This compound
-
Your fluorescent probe/dye
-
Assay buffer
-
Black, opaque 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of your fluorescent probe in assay buffer at the concentration used in your primary assay.
-
Prepare a serial dilution of this compound in assay buffer.
-
In the microplate, add the fluorescent probe solution to wells containing the serial dilutions of this compound.
-
Include control wells with the fluorescent probe and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity.
Data Analysis:
-
Compare the fluorescence of the wells containing this compound to the control wells.
-
A concentration-dependent decrease in fluorescence suggests quenching.
References
- 1. Coptisine acts as a nucleolus fluorescent probe in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Cetylcoptisine, a new coptisine derivative, induces mitochondria-dependent apoptosis and G0/G1 cell cycle arrest in human A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Coptisine Chloride Autofluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges posed by Coptisine chloride's intrinsic autofluorescence in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit autofluorescence?
This compound is a natural isoquinoline alkaloid compound found in plants like Coptis chinensis (goldthread).[1] Its molecular structure, rich in conjugated double bonds, allows it to absorb light and re-emit it as fluorescence, a phenomenon known as autofluorescence. This inherent property can create a high background signal in fluorescence microscopy, potentially masking the signal from specific fluorescent probes.
Q2: What are the common microscopy techniques where this compound autofluorescence is a problem?
This compound's autofluorescence can be a significant issue in any fluorescence-based microscopy technique, including but not limited to:
-
Immunofluorescence (IF)
-
Fluorescence in situ hybridization (FISH)
-
Live-cell imaging with fluorescent reporters
-
High-content screening (HCS)
The issue is most prominent when the excitation and emission spectra of the experimental fluorophores overlap with those of this compound.
Q3: What are the primary strategies to overcome this compound autofluorescence?
There are three main approaches to manage autofluorescence from this compound:
-
Spectral Unmixing: This computational method separates the emission spectra of different fluorophores, including the autofluorescence signal from this compound.[2][3][4][5][6]
-
Photobleaching: This technique involves exposing the sample to high-intensity light to destroy the fluorescent properties of the autofluorescent molecules before introducing specific fluorescent labels.[7]
-
Chemical Quenching: This method uses chemical agents to reduce or eliminate the autofluorescence signal.[8][9][10]
The choice of method depends on the specific experimental setup, the sample type, and the imaging equipment available.
Troubleshooting Guides
Issue 1: High background fluorescence is obscuring the signal from my fluorescent probe.
-
Possible Cause: The emission spectrum of your fluorescent probe significantly overlaps with the autofluorescence spectrum of this compound.
-
Troubleshooting Steps:
-
Characterize the Autofluorescence Spectrum: Image a control sample treated only with this compound to determine its excitation and emission profile with your microscope setup.
-
Choose Spectrally Distinct Fluorophores: Select fluorescent dyes for your probes with excitation and emission spectra that are well-separated from the this compound autofluorescence. Far-red and near-infrared dyes are often good choices as autofluorescence is typically lower in these spectral regions.[9][11]
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Implement Spectral Unmixing: If your microscopy system has spectral imaging capabilities, use linear unmixing algorithms to computationally separate the this compound autofluorescence from your probe's signal.[2][3][4]
-
Apply a Quenching Agent: Treat your sample with a chemical quenching agent like Sudan Black B. Be aware that some quenching agents may also reduce the signal from your specific probe, so optimization is necessary.[9][10]
-
Issue 2: My signal-to-noise ratio is poor, even with spectrally distinct probes.
-
Possible Cause: The intensity of the this compound autofluorescence is still overwhelming the signal from your probe.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: If your experimental design allows, try reducing the concentration of this compound to a level that still elicits the desired biological effect but produces less autofluorescence.
-
Perform Photobleaching: Before your staining protocol, expose the sample to high-intensity light to photobleach the this compound. The duration of photobleaching will need to be optimized for your sample and light source.[7]
-
Increase Probe Brightness: Use brighter fluorophores or amplify your signal using techniques like tyramide signal amplification (TSA).
-
Optimize Image Acquisition Settings: Adjust the gain and exposure time to maximize the signal from your probe while minimizing the contribution from the background.
-
Experimental Protocols
Protocol 1: Spectral Unmixing for this compound Autofluorescence
This protocol outlines the general steps for using spectral unmixing to separate this compound autofluorescence from the signal of a specific fluorescent probe.
Materials:
-
Microscope with spectral imaging capabilities (e.g., a confocal microscope with a spectral detector).
-
Image analysis software with a spectral unmixing function (e.g., ZEN, LAS X, Fiji/ImageJ with appropriate plugins).[7]
-
A sample stained with your fluorescent probe and treated with this compound.
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A control sample treated only with this compound.
-
A control sample stained only with your fluorescent probe.
Methodology:
-
Acquire Reference Spectra:
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Image the control sample containing only this compound to obtain its emission spectrum. This will serve as the reference spectrum for autofluorescence.
-
Image the control sample containing only your fluorescent probe to acquire its reference spectrum.
-
-
Acquire Experimental Image:
-
Image your experimental sample (containing both this compound and your probe) using the same settings as for the reference spectra. This will be a "lambda stack" or "spectral stack," containing spatial and spectral information.
-
-
Perform Spectral Unmixing:
-
Open your experimental image in the analysis software.
-
Launch the spectral unmixing tool.
-
Provide the reference spectra for both the this compound autofluorescence and your fluorescent probe.
-
The software will then computationally separate the mixed signals, generating individual images for the this compound autofluorescence and your specific probe.[7]
-
Protocol 2: Photobleaching of this compound Autofluorescence
This protocol describes how to reduce autofluorescence by photobleaching before immunofluorescence staining.
Materials:
-
A high-intensity, broad-spectrum light source (e.g., mercury arc lamp, LED array).[7]
-
Your fixed cells or tissue sections on slides.
Methodology:
-
Sample Preparation: Prepare your samples as you normally would for immunofluorescence, up to the point of antibody incubation.
-
Photobleaching:
-
Place the slides under the high-intensity light source.
-
Expose the samples to the light for a period ranging from 30 minutes to several hours. The optimal time will depend on the intensity of your light source and the level of autofluorescence. It is recommended to test a range of exposure times.
-
-
Staining:
-
After photobleaching, proceed with your standard immunofluorescence staining protocol.
-
Protect the slides from light after staining to prevent photobleaching of your fluorescent probes.[7]
-
Protocol 3: Chemical Quenching with Sudan Black B
This protocol details the use of Sudan Black B to quench autofluorescence, particularly from lipofuscin which can be induced by certain treatments.
Materials:
-
Sudan Black B solution (0.1% in 70% ethanol).
-
Phosphate-buffered saline (PBS).
-
Your fixed and stained samples on slides.
Methodology:
-
Staining: Complete your entire immunofluorescence staining protocol, including washes.
-
Quenching:
-
Incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Rinse the slides thoroughly with PBS.
-
-
Mounting: Mount the coverslips using an aqueous mounting medium.
Note: Sudan Black B can introduce a dark precipitate, so it's crucial to optimize the incubation time and ensure thorough rinsing.
Quantitative Data Summary
| Method | Agent/Parameter | Concentration/Duration | Reduction in Autofluorescence | Reference |
| Chemical Quenching | Sudan Black B | 0.1% in 70% ethanol for 5-10 min | Effective for lipofuscin-like autofluorescence | [9][10] |
| Chemical Quenching | Sodium Borohydride | 1 mg/mL in PBS for 3 x 10 min | Can reduce aldehyde-induced autofluorescence | [8] |
| Photobleaching | High-intensity light | 15 min - 48 hours | Dependent on sample and light source | [7] |
Signaling Pathways and Experimental Workflows
Coptisine has been shown to modulate several key signaling pathways, making it a compound of interest in various research fields.[12][13] Understanding these pathways is crucial for interpreting experimental results.
Coptisine's Impact on Inflammatory Signaling Pathways
Coptisine has been reported to inhibit pro-inflammatory signaling.[12][13] One of the key pathways it affects is the NF-κB pathway, which is often activated by stimuli like lipopolysaccharide (LPS).
Caption: Coptisine inhibits the NF-κB pathway by suppressing IκBα degradation.
Coptisine's Role in MAPK and PI3K/Akt Signaling
Coptisine also influences the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation.[12][13]
Caption: Coptisine inhibits the PI3K/Akt and MAPK signaling pathways.
Experimental Workflow for Overcoming Coptisine Autofluorescence
The following diagram illustrates a logical workflow for addressing this compound autofluorescence in a typical immunofluorescence experiment.
Caption: A decision-making workflow for addressing Coptisine autofluorescence.
References
- 1. This compound | 6020-18-4 | FC20553 | Biosynth [biosynth.com]
- 2. Frontiers | Spectral analysis combined with advanced linear unmixing allows for histolocalization of phenolics in leaves of coffee trees [frontiersin.org]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch [frontiersin.org]
Coptisine chloride dosage adjustment for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving coptisine chloride. This guide, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols and dosage adjustments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
A1: The appropriate starting dose of this compound depends on the animal model, the research question, and the administration route. For oral administration in rats and hamsters, studies have used doses ranging from 23.35 mg/kg to 150 mg/kg daily.[1][2] For instance, in a study on hyperlipidemia in hamsters, oral doses of 23.35, 46.7, and 70.05 mg/kg were effective.[1][3] In rats, oral doses of 25, 50, and 100 mg/kg have been used to study cardioprotective effects.[4] For intravenous administration in rats, a dose of 10 mg/kg has been reported.[5] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental model.
Q2: How should I prepare this compound for in vivo administration?
A2: The formulation for this compound depends on the route of administration. For oral gavage, it can be suspended in a vehicle like 0.5% carboxymethylcellulose. For intravenous or intraperitoneal injections, it should be dissolved in a sterile, physiologically compatible solvent. Some suppliers recommend dissolving it in DMSO first, then diluting with PEG300, Tween80, and finally water for injection.[6] Always ensure the final solution is clear and free of precipitates. It is advisable to consult specific product datasheets for solubility information.[6][7]
Q3: What are the common routes of administration for this compound in animal studies?
A3: The most common routes of administration for this compound in preclinical studies are oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.).[5][8] Oral administration is often used for studying its effects on metabolic diseases and for longer-term studies.[1][2] Intravenous administration is used for pharmacokinetic studies and to achieve rapid systemic exposure.[5] Intraperitoneal injection is another parenteral route that can be used.[8] The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of this compound.
Q4: What is the oral bioavailability of this compound?
A4: this compound has low oral bioavailability.[5][8] Studies in rats have shown that the absolute bioavailability after oral administration ranges from 0.52% to 8.9%.[5][9] This poor absorption from the gastrointestinal tract is an important consideration when designing oral dosing regimens.[8] Higher oral doses may be required to achieve therapeutic plasma concentrations compared to parenteral routes.
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect after oral administration.
-
Possible Cause 1: Insufficient Dosage. Due to its low oral bioavailability, the administered dose may not be high enough to reach effective concentrations in the target tissue.
-
Solution: Consider a dose-escalation study to determine if a higher dose produces the desired effect. Refer to the table below for reported effective oral doses in various models.
-
-
Possible Cause 2: Poor Formulation. The this compound may not be adequately suspended or dissolved, leading to inaccurate dosing.
-
Solution: Ensure a homogenous suspension before each administration. For solutions, verify complete dissolution and stability.
-
-
Possible Cause 3: Rapid Metabolism. Coptisine is metabolized in the liver.[8]
-
Solution: Investigate the pharmacokinetic profile in your specific animal model to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism.
-
Problem: I am observing signs of toxicity in my animals.
-
Possible Cause 1: Dose is too high. The LD50 of coptisine in mice has been reported as 880.18 mg/kg.[1]
-
Solution: Reduce the dose. If you are conducting a long-term study, consider that a daily dose of 154 mg/kg for 90 days showed no toxicity in rats.[1]
-
-
Possible Cause 2: Vehicle Toxicity. The vehicle used to dissolve or suspend the this compound may be causing adverse effects.
-
Solution: Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself.
-
Quantitative Data Summary
Table 1: In Vivo Dosages and Effects of this compound
| Animal Model | Route of Administration | Dosage Range | Duration | Observed Effects |
| Hamsters | Oral (p.o.) | 23.35, 46.7, 70.05 mg/kg/day | 4 weeks | Decreased TC, TG, LDL-c; Increased HDL-c.[1][3] |
| Rats | Oral (p.o.) | 25, 50, 100 mg/kg/day | 21 days | Cardioprotection against myocardial infarction.[4] |
| Rats | Oral (p.o.) | 150 mg/kg/day | 12 weeks | Lipid-lowering effects in ApoE-/- mice.[2] |
| Rats | Oral (p.o.) | 50 mg/kg | Single dose | Pharmacokinetic studies.[5] |
| Rats | Intravenous (i.v.) | 10 mg/kg | Single dose | Pharmacokinetic and brain distribution studies.[5] |
| Mice | Oral (p.o.) | - | - | LD50: 880.18 mg/kg.[1] |
| Zebrafish | Immersion | 12.5 µg/mL | 95 hours | Determined to be a safe dose for developing embryos.[10] |
Experimental Protocols
Pharmacokinetic Study of this compound in Rats
This protocol is a generalized representation based on published studies.[5][9]
Caption: Experimental workflow for a pharmacokinetic study of this compound in rats.
Signaling Pathways
Coptisine has been shown to modulate several key signaling pathways involved in inflammation and cell survival.
Inhibition of Inflammatory Signaling Pathways by Coptisine
Coptisine can suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[2][11]
Caption: Coptisine inhibits LPS-induced inflammatory signaling pathways.
References
- 1. This compound | 6020-18-4 [chemicalbook.com]
- 2. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Brain Distribution and Metabolite Identification of Coptisine, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and tissue distribution of coptisine in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Coptisine chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Coptisine chloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a natural isoquinoline alkaloid with a range of reported biological activities. Its primary known targets include Indoleamine 2,3-dioxygenase (IDO), where it acts as an uncompetitive inhibitor, and it also exhibits inhibitory effects on monoamine oxidase A (MAO-A).[1] Additionally, it has been shown to interact with various other proteins and pathways, contributing to its anti-inflammatory, anti-cancer, and cardioprotective effects.[1]
Q2: What are the potential off-target effects of this compound I should be aware of?
Given its broad bioactivity, this compound may exhibit off-target effects depending on the context of your experiment. For instance, if you are studying its anti-cancer properties related to a specific signaling pathway, its inhibition of other enzymes like MAO-A could be an off-target effect.[1] It has also been shown to affect the proliferation of various cell types, including vascular smooth muscle cells, which might be an undesired effect in some experimental models.[1] Furthermore, like many natural products, it may interact with a range of cellular targets, and a comprehensive off-target profile has not been fully elucidated.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects in my experiment?
The optimal concentration will be a balance between achieving the desired on-target effect and minimizing off-target toxicity. It is crucial to perform a dose-response study in your specific experimental model. This will help you identify the therapeutic window, which is the concentration range where you observe the desired biological activity without significant cytotoxicity or other off-target effects.
Q4: Are there known drug-drug interactions with this compound?
Coptisine has been shown to have inhibitory effects on the metabolism of other compounds, such as berberine, in human liver microsomes. This suggests a potential for drug-drug interactions through the modulation of cytochrome P450 enzymes. If you are using this compound in combination with other compounds, it is important to consider the possibility of metabolic interactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in non-target cells | The concentration of this compound is too high, leading to off-target toxicity. | Perform a dose-response curve to determine the IC50 in your non-target cells and select a concentration for your main experiment that is well below this value. |
| Confounding results in signaling pathway analysis | This compound is affecting multiple signaling pathways simultaneously. For example, it is known to influence the RhoA/ROCK, PI3K/Akt, and MAPK pathways.[1][2][3] | Use specific inhibitors for the suspected off-target pathways to confirm that the observed effect is due to the on-target activity of this compound. |
| Inconsistent results between experiments | Variability in the purity of the this compound sample or its degradation. | Ensure you are using a high-purity grade of this compound and store it correctly, protected from light and moisture. Prepare fresh stock solutions for each experiment. |
| Observed effect does not match published data | Differences in experimental conditions such as cell line, passage number, or serum concentration in the media. | Carefully document and standardize your experimental protocol. If possible, use a positive control compound with a known mechanism of action to validate your assay. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Targets and Cell Lines
| Target/Cell Line | IC50 Value | Reference |
| Indoleamine 2,3-dioxygenase (IDO) | 6.3 µM | [4] |
| Monoamine Oxidase A (MAO-A) | Not explicitly an IC50, but inhibitory activity is noted. | [1] |
| A549 (Non-small cell lung cancer) | 18.09 µM | [5] |
| H460 (Non-small cell lung cancer) | 29.50 µM | [5] |
| H2170 (Non-small cell lung cancer) | 21.60 µM | [5] |
| MDA-MB-231 (Breast cancer) | 20.15 µM | [6] |
| HT-29 (Colon cancer) | 26.60 µM | [6] |
| HepG2 (Hepatocellular carcinoma) | 36.90 µg/mL | |
| ACC-201 (Gastric cancer) | 1.260 µg/mL | |
| NCI-N87 (Gastric cancer) | 2.110 µg/mL | [7] |
Experimental Protocols
Protocol 1: Dose-Response Analysis to Determine the Therapeutic Window
This protocol is designed to determine the concentration range of this compound that produces a therapeutic effect without causing significant cytotoxicity.
Materials:
-
This compound
-
Target cell line(s) and appropriate non-target control cell line(s)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or other viability assay reagents
-
Plate reader
Procedure:
-
Cell Seeding: Seed your target and non-target cells in separate 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of 2-fold serial dilutions in cell culture medium to create a range of concentrations to be tested.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
-
Therapeutic Window Determination: Compare the cytotoxic IC50 value with the effective concentration (EC50) required for the desired biological activity (determined from a separate functional assay). The therapeutic window is the range of concentrations above the EC50 and below the cytotoxic IC50.
Protocol 2: Assessing Off-Target Effects Using a Pathway-Specific Inhibitor
This protocol helps to confirm that the observed biological effect of this compound is due to its on-target activity and not an off-target effect on a known signaling pathway.
Materials:
-
This compound
-
A specific inhibitor for a suspected off-target pathway (e.g., a PI3K inhibitor if you suspect off-target PI3K signaling)
-
Your experimental system (e.g., cell line, protein lysate)
-
Reagents for your specific functional assay (e.g., antibodies for Western blotting, reagents for a reporter assay)
Procedure:
-
Experimental Setup: Set up your experiment with the following conditions:
-
Vehicle control
-
This compound alone (at a concentration that gives a robust on-target effect)
-
Specific off-target pathway inhibitor alone
-
This compound and the specific off-target pathway inhibitor in combination
-
-
Treatment: Treat your experimental system with the respective compounds for the appropriate duration.
-
Functional Assay: Perform your primary functional assay to measure the on-target effect of this compound.
-
Data Analysis:
-
If the specific inhibitor of the off-target pathway does not reverse the effect of this compound, it suggests that this pathway is not a significant off-target for the observed effect.
-
If the specific inhibitor does reverse or attenuate the effect of this compound, it indicates that the off-target pathway is involved, and your results with this compound alone should be interpreted with caution.
-
Visualizations
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for identifying and minimizing off-target effects of this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. Small Molecule Selectivity and Specificity Profiling Using Functional Protein Microarrays | Springer Nature Experiments [experiments.springernature.com]
- 2. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Brain Distribution and Metabolite Identification of Coptisine, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Coptisine chloride degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of coptisine chloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a hygroscopic solid that should be stored in a tightly sealed container to prevent moisture absorption.[1] For long-term stability, it is recommended to store the compound at temperatures between -20°C and 2-8°C in an inert atmosphere.[2][3][4] It should be kept in a dry, well-ventilated place away from strong oxidizing agents.[5][6]
Q2: Is this compound sensitive to light?
A2: Yes, like other protoberberine alkaloids, this compound is expected to be sensitive to light.[7] Photodegradation can occur upon exposure to UV and simulated sunlight.[7] Therefore, it is crucial to store the compound in light-resistant containers.
Q3: What are the potential degradation pathways for this compound?
A3: Based on studies of the structurally similar compound berberine chloride, this compound is likely susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.[8] The primary degradation pathways may involve hydrolysis of the methylenedioxy groups and oxidation of the isoquinoline core.
Q4: Are there any known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents.[5][6] Contact with such agents should be avoided to prevent rapid degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a freshly prepared this compound solution. | Contamination of the solvent or glassware. Degradation during sample preparation. | Use high-purity solvents and thoroughly clean all glassware. Prepare solutions fresh and analyze them promptly. Protect solutions from light and heat during preparation. |
| Loss of this compound potency over time in a stock solution. | Improper storage of the solution. Degradation due to pH, light, or temperature. | Store stock solutions at -20°C or 2-8°C in amber vials. Buffer the solution to a slightly acidic pH if compatible with the experimental setup. |
| Formation of precipitates in aqueous solutions. | Low aqueous solubility of this compound or its degradation products. | This compound has limited solubility in aqueous solutions. Consider using a co-solvent such as DMSO or methanol for initial dissolution before further dilution in aqueous buffers. |
| Inconsistent results in stability studies. | Variation in stress conditions. Inadequate analytical methodology. | Ensure precise control of temperature, pH, and light exposure during forced degradation studies. Develop and validate a stability-indicating HPLC method capable of separating this compound from all potential degradation products. |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound, adapted from protocols for the related compound berberine chloride.[8] These studies are essential for understanding the stability of the molecule and for developing stability-indicating analytical methods.
Protocol 1: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC-grade methanol
-
HPLC-grade water
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1M HCl. Heat the solution at 80°C for 5 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.[8]
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1M NaOH. Heat the solution at 80°C for 30 minutes.[8] Cool, neutralize with 1M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 30% H₂O₂. Keep the solution at 80°C for 1 hour.[8] Cool and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 12 hours.[8] Cool and prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound in the mobile phase to UV light (254 nm and 365 nm) for 24 hours in a photostability chamber.[8]
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products. The following is a starting point based on methods for berberine chloride.[8]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.05 M Phosphate buffer (pH 3.0) (25:75 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 271 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes the expected degradation of this compound under various stress conditions, based on data from berberine chloride studies.[8] The actual extent of degradation for this compound should be determined experimentally.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation (%) |
| Acid Hydrolysis | 1M HCl | 5 hours | 80°C | ~6% |
| Base Hydrolysis | 1M NaOH | 30 minutes | 80°C | ~48% |
| Base Hydrolysis | 1M NaOH | 3 hours | 80°C | ~83% |
| Oxidative Degradation | 30% H₂O₂ | 1 hour | 80°C | ~19% |
| Thermal Degradation | Dry Heat | 12 hours | 105°C | Stable |
| Photolytic Degradation | UV light (254 nm & 365 nm) | 24 hours | Ambient | Stable |
| Hydrolytic (Neutral) | Water | 4 hours | 80°C | Stable |
Visualizations
The following diagrams illustrate the logical workflow for investigating this compound degradation and a hypothetical degradation pathway.
Caption: Workflow for investigating this compound degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. The Effect of Oxidation on Berberine-Mediated CYP1 Inhibition: Oxidation Behavior and Metabolite-Mediated Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6020-18-4・this compound・038-22001[Detail Information] | [Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Berberine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
Validation & Comparative
Coptisine Chloride vs. Berberine: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the biological activities of two closely related protoberberine alkaloids: coptisine chloride and berberine. Derived from medicinal plants like those in the Coptis genus, both compounds have garnered significant attention for their therapeutic potential. This document summarizes key experimental findings in antimicrobial, anticancer, anti-inflammatory, and metabolic research to assist in evaluating their distinct pharmacological profiles.
Antimicrobial Activity
Both coptisine and berberine exhibit broad-spectrum antimicrobial properties. However, quantitative studies, particularly those using microcalorimetry to measure the metabolic heat production of bacteria, consistently demonstrate that berberine possesses superior inhibitory activity against certain strains.
Data Summary: Antimicrobial Potency
| Microorganism | Parameter | Coptisine | Berberine | Reference |
| Escherichia coli | Activity Sequence | Weaker | Stronger | [1][2] |
| Escherichia coli | IC50 | Not specified | > Coptisine | [3] |
| Mycobacterium abscessus | Biofilm Inhibition | Strong at 1.5 mg/mL (MIC) | Strong at 0.125 mg/mL (½ MIC) | [4] |
Key Experimental Protocols
Microcalorimetry Assay for E. coli Growth Inhibition This method quantitatively determines the antimicrobial activity by measuring the heat flow of bacterial metabolism over time.
-
Bacterial Culture: Escherichia coli is cultured in a liquid medium (e.g., Luria-Bertani broth) to a specific concentration.
-
Sample Preparation: Various concentrations of berberine, coptisine, and palmatine are prepared.
-
Calorimetric Measurement: The bacterial suspension is mixed with the alkaloid solutions in an ampoule. The heat output is then continuously measured using a microcalorimeter.
-
Data Analysis: The growth thermogenic curves (power-time curves) are analyzed. Key parameters such as the growth rate constant (k), half-inhibitory concentration (IC50), and total heat production (Qt) are calculated to evaluate the extent of metabolic inhibition.[1][3]
Experimental Workflow: Microcalorimetry
Caption: Workflow for assessing antimicrobial activity using microcalorimetry.
Anticancer and Cytotoxic Activity
The anticancer effects of coptisine and berberine are complex and highly dependent on the cancer cell type. In some cases, coptisine shows greater potency, while in others, berberine is the more effective agent. Both compounds can induce cell cycle arrest and apoptosis.[5][6]
Data Summary: Cytotoxicity (IC50)
| Cell Line | Cancer Type | Coptisine (µg/mL) | Berberine (µg/mL) | Relative Potency | Reference |
| HT 29 | Colon Carcinoma | 0.49 | 1.89 | Coptisine > Berberine | [7] |
| LoVo | Colon Carcinoma | 0.87 | 1.90 | Coptisine > Berberine | [7] |
| L1210 | Murine Leukemia | 0.87 | 0.33 | Berberine > Coptisine | [7] |
| A549 | Lung Cancer | 18.09 µM | - | - | [6] |
| H460 | Lung Cancer | 29.50 µM | - | - | [6] |
| MDA-MB-231 | Breast Cancer | 20.15 µM | - | - | [6] |
| HepG2 | Liver Cancer | Cytotoxic | Cytotoxic | Similar to Berberine | [8] |
Note: IC50 values may be reported in different units (e.g., µg/mL or µM) across studies. Direct comparison requires unit conversion.
Key Experimental Protocols
MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Cancer cell lines (e.g., HT 29, LoVo) are seeded in 96-well plates and cultured until they adhere.
-
Treatment: Cells are treated with various concentrations of this compound or berberine for a specified duration (e.g., 48-72 hours).
-
MTT Incubation: MTT reagent is added to each well. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[9]
Anti-inflammatory Activity
Both alkaloids demonstrate significant anti-inflammatory effects, primarily by modulating key signaling pathways such as NF-κB and MAPK.[10][11] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12][13]
Data Summary: Inhibition of Pro-inflammatory Mediators
| Mediator | Cell/Model System | Coptisine Effect | Berberine Effect | Reference |
| TNF-α, IL-6, IL-1β | LPS-stimulated MLE-12 cells | Significant Inhibition | Significant Inhibition | [10] |
| NF-κB p65 Phosphorylation | LPS-stimulated cells | Inhibition | Inhibition | [10][12] |
| IκBα Phosphorylation | LPS-stimulated cells | Inhibition | Inhibition | [10][12] |
| PGE2 and NO Production | Carrageenan-induced paw edema | Suppression | Suppression | [12] |
Signaling Pathway: NF-κB Inhibition
Coptisine and berberine both interfere with the NF-κB signaling pathway, a central regulator of inflammation. They prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[10][12]
Caption: Coptisine and Berberine inhibit the NF-κB inflammatory pathway.
Metabolic Effects
Coptisine and berberine both influence metabolic pathways, including glucose and lipid metabolism. Studies indicate they can improve hyperglycemia and dyslipidemia.[6][14] A crucial distinction lies in their metabolic interaction; coptisine is a potent inhibitor of the metabolism of berberine in human liver microsomes, which has significant implications for their combined use.
Data Summary: Metabolic Interactions and Effects
| Activity | System | Coptisine | Berberine | Key Finding | Reference |
| Berberine Metabolism | Human Liver Microsomes | Strong Inhibition (IC50 = 6.5-8.3 µM) | - | Coptisine inhibits berberine breakdown. | [15][16] |
| Coptisine Metabolism | Human Liver Microsomes | - | Weak Inhibition (IC50 = 115 µM) | Berberine has a minimal effect on coptisine breakdown. | [15][16] |
| Anti-hyperglycemic | Aldose Reductase Assay | Better effect | Better effect | Both show strong activity, linked to their methylenedioxy groups. | [14] |
| Lipid Regulation | Hamsters (HFHC diet) | ↓TC, TG, LDL-c↑HDL-c | ↓TC, TG, LDL-c↑HDL-c | Both improve lipid profiles. Coptisine data available at 70.05 mg/kg. | [6][17] |
Key Experimental Protocols
In Vitro Metabolic Inhibition Assay This assay assesses the potential for drug-drug interactions by measuring how one compound affects the metabolism of another.
-
System Preparation: Human liver microsomes (HLMs), which contain key drug-metabolizing enzymes like Cytochrome P450s (e.g., CYP2D6), are used.
-
Incubation: A fixed concentration of the "substrate" drug (e.g., berberine) is incubated with HLMs and a cofactor (NADPH) to initiate metabolism.
-
Inhibitor Addition: Varying concentrations of the potential "inhibitor" (coptisine) are added to the reaction.
-
Metabolite Measurement: After a set time, the reaction is stopped. The mixture is analyzed using HPLC to quantify the formation of the substrate's metabolites.
-
IC50 Calculation: The concentration of the inhibitor that reduces the rate of metabolite formation by 50% (IC50) is determined. A low IC50 value indicates strong inhibition.[15][16]
Conclusion
While coptisine and berberine share structural similarities and overlap in many biological activities, they are not pharmacologically interchangeable.
-
Berberine appears to be a more potent antimicrobial agent against certain bacteria like E. coli.[1][2]
-
Coptisine demonstrates superior cytotoxicity against specific cancer cell lines, particularly colon carcinoma cells.[7]
-
Both are effective anti-inflammatory agents, acting on the NF-κB pathway, with their relative in vivo potency potentially varying by model.[11][12]
-
In metabolism , their interaction is a critical differentiator. Coptisine strongly inhibits the breakdown of berberine, suggesting that co-administration or their presence together in an herbal extract could significantly increase berberine's bioavailability and potential for toxicity.[15][16]
These distinctions are vital for drug development professionals. The choice between coptisine and berberine should be guided by the specific therapeutic target, with careful consideration of the cell-type-specific efficacy and potential metabolic interactions.
References
- 1. Antimicrobial properties of berberines alkaloids in Coptis chinensis Franch by microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Coptis chinensis on Biofilm Formation and Antibiotic Susceptibility in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, synthetic - LKT Labs [lktlabs.com]
- 14. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of protoberberine alkaloids cytotoxicity
Comparative Analysis of Protoberberine Alkaloid Cytotoxicity
Protoberberine alkaloids, a class of isoquinoline alkaloids found in various medicinal plants, have garnered significant attention for their potential as anticancer agents.[1][2] Key members of this family, including berberine, palmatine, and jatrorrhizine, exhibit a range of cytotoxic effects against numerous cancer cell lines.[3][4] This guide provides a comparative overview of their cytotoxic profiles, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Data
The cytotoxic efficacy of protoberberine alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values for several protoberberine alkaloids across various human cancer cell lines.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 | [5] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [5] | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [5] | |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [5] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [5] | |
| A549 | Non-Small Cell Lung Cancer | ~30-40 (approx.) | [6] | |
| PC9 | Non-Small Cell Lung Cancer | ~30-40 (approx.) | [6] | |
| HeLa | Cervical Cancer | 12.08 µg/mL | [7] | |
| Palmatine | MCF-7 | Breast Cancer | 5.126 µg/mL | [2] |
| T47D | Breast Cancer | ~5.5 µg/mL | [2] | |
| ZR-75-1 | Breast Cancer | 5.805 µg/mL | [2] | |
| Coptisine | ACC-201 | Gastric Cancer | > Berberine, Jatrorrhizine, Palmatine | [3] |
| NCI-N87 | Gastric Cancer | > Berberine, Jatrorrhizine, Palmatine | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.
Mechanisms of Cytotoxicity: Inducing Apoptosis and Cell Cycle Arrest
Protoberberine alkaloids exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5]
Apoptosis Induction
A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. Berberine, for instance, has been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2.[5] This shift in the BAX/BCL-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8] Cytochrome c then activates a cascade of caspases, such as caspase-3 and caspase-8, which are the executioners of apoptosis, leading to DNA fragmentation and cell death.[8]
Another signaling pathway implicated in berberine-induced apoptosis in non-small cell lung cancer cells is the ROS/ASK1/JNK pathway.[6] Berberine treatment can increase the production of reactive oxygen species (ROS), which in turn activates this signaling cascade, culminating in apoptosis.[6] Furthermore, activation of AMP-activated protein kinase (AMPK) has been shown to be crucial for berberine-induced apoptosis and autophagy in hepatocellular carcinoma cells.[9]
References
- 1. Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine-induced apoptotic and autophagic death of HepG2 cells requires AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Coptisine Chloride Demonstrates Potent In Vivo Anti-Cancer Effects: A Comparative Guide
For Immediate Release
[City, State] – [Date] – Researchers in the fields of oncology and drug development now have access to a comprehensive comparative guide on the in vivo anti-cancer effects of Coptisine chloride. This guide provides a detailed analysis of its efficacy against various cancer models, comparing its performance with established chemotherapeutic agents, and is supported by extensive experimental data and mechanistic insights.
This compound, a natural isoquinoline alkaloid, has shown significant promise in preclinical studies as a potent anti-cancer agent. This guide synthesizes findings from multiple in vivo studies, presenting a clear and objective overview for scientists and professionals in drug development.
Efficacy in Colorectal Cancer:
In xenograft models of human colorectal carcinoma using HCT116 cells, this compound has demonstrated a significant, dose-dependent inhibition of tumor growth.[1] Oral administration of Coptisine has been shown to be effective in suppressing tumor progression.[2][3]
Table 1: In Vivo Efficacy of this compound in HCT116 Colorectal Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Coptisine | 30, 60, 90 mg/kg (intraperitoneally) | Significant reduction compared to control | Significant reduction compared to control | [1] |
| Coptisine | 150 mg/kg (orally) | Significant suppression of tumor growth | Data not available | [2][4] |
Comparative Efficacy in Hepatocellular Carcinoma:
A key highlight of this guide is the direct comparison of this compound's efficacy with Sorafenib, a standard-of-care treatment for advanced hepatocellular carcinoma (HCC). In a xenograft model using HepG2 cells, a combination therapy of a Coptis extract containing Coptisine with Sorafenib showed a significant suppression in cell viability.
Table 2: Comparative In Vivo Efficacy in Hepatocellular Carcinoma Xenograft Model
| Treatment Group | Cell Line | Key Findings | Reference |
| Coptisine (in Coptis extract) + Sorafenib | HepG2 | Significant suppression in cell viability compared to single agents |
Efficacy in Cholangiocarcinoma:
Coptisine has been identified as a potential therapeutic agent for cholangiocarcinoma, with in vivo studies demonstrating its ability to attenuate tumor growth. The anti-cancer effect in this model is linked to the blockade of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5]
Mechanistic Insights: Key Signaling Pathways
The anti-cancer effects of this compound are mediated through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
In colorectal cancer, Coptisine has been shown to inhibit the PI3K/Akt and RAS-ERK signaling pathways.[2][3][6] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
In cholangiocarcinoma, Coptisine's therapeutic effect is associated with the downregulation of the EGFR signaling pathway .
Experimental Protocols
This guide provides detailed methodologies for the key in vivo experiments cited, ensuring reproducibility and facilitating further research.
Xenograft Mouse Models:
-
Cell Lines: HCT116 (colorectal), HepG2 (hepatocellular).
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Induction: Subcutaneous injection of cancer cells (e.g., 2 x 10^6 HCT116 cells) into the flank of the mice.[1]
-
Treatment Administration: this compound is administered either intraperitoneally or orally at specified dosages. Comparator drugs are administered according to established protocols.
-
Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers.[1] At the end of the study, tumors are excised and weighed. Animal body weight is also monitored to assess toxicity.[1]
-
Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine significance. Immunohistochemistry and Western blotting are used to analyze the expression of key proteins in the signaling pathways.
Conclusion
This comparative guide underscores the potential of this compound as a viable anti-cancer therapeutic. The robust in vivo data, particularly its efficacy in colorectal and hepatocellular carcinoma models and its well-defined mechanisms of action, provide a strong foundation for further clinical investigation. Researchers and drug development professionals are encouraged to utilize this guide to inform their research and development efforts in the pursuit of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Coptisine from Rhizoma Coptidis Suppresses HCT-116 Cells-related Tumor Growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Coptisine enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodical selected coptisine attenuates the malignancy of cholangiocarcinoma through the blockade of EGFR signalling [escholarship.org]
- 6. Coptisine-induced apoptosis in human colon cancer cells (HCT-116) is mediated by PI3K/Akt and mitochondrial-associated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Coptisine Chloride: A Comparative Analysis of its Efficacy Against Established Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of coptisine chloride against well-established chemotherapy agents—doxorubicin, cisplatin, and 5-fluorouracil—across breast, lung, and colorectal cancer cell lines. The data presented is collated from various preclinical studies to offer an objective overview supported by experimental evidence.
Executive Summary
This compound, a natural isoquinoline alkaloid, has demonstrated significant cytotoxic effects against a range of cancer cell lines. This guide synthesizes publicly available in vitro data to compare its potency, primarily measured by the half-maximal inhibitory concentration (IC50), with that of conventional chemotherapy drugs. The evidence suggests that while this compound shows promise, its efficacy varies depending on the cancer type and cell line. In some cases, it exhibits comparable or synergistic effects with standard chemotherapeutics.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the IC50 values of this compound and standard chemotherapy drugs in various cancer cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons within a single study are limited. Experimental conditions such as incubation time and specific assay protocols can influence IC50 values.
Breast Cancer
| Cell Line | Drug | IC50 (µM) | Citation |
| MCF-7 | This compound | Not specified | |
| Doxorubicin | 9.908 | ||
| MDA-MB-231 | This compound | Not specified | |
| Doxorubicin | 0.69 | ||
| MCF-7/ADR (Doxorubicin-resistant) | This compound | Not specified | |
| Doxorubicin | 13.39 |
Lung Cancer
| Cell Line | Drug | IC50 (µM) | Citation |
| A549 | This compound | 18.09 | [1] |
| Cisplatin | ~9 |
Colorectal Cancer
| Cell Line | Drug | IC50 (µM) | Citation |
| HCT-116 | This compound | 27.13 (µg/mL) | [2] |
| 5-Fluorouracil | Not specified in direct comparison |
Note: this compound has been shown to enhance the sensitivity of 5-fluorouracil-resistant HCT-116 cells.
Signaling Pathways and Mechanisms of Action
This compound and the compared chemotherapy drugs exert their anti-cancer effects through various signaling pathways, primarily leading to apoptosis, cell cycle arrest, and inhibition of proliferation.
This compound
Coptisine has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3] It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, and activate caspases.[4] Key signaling pathways implicated in its action include PI3K/Akt, MAPK, and JNK.[3][4] In some cancers, it has been found to target EGFR and HGF/c-Met signaling.[5][6]
Doxorubicin
Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[7] It activates both intrinsic and extrinsic apoptotic pathways.[8] The Notch signaling pathway has also been identified as a mediator of doxorubicin-induced apoptosis.[9][10]
Cisplatin
Cisplatin forms adducts with DNA, leading to DNA damage and subsequent cell cycle arrest and apoptosis.[11][12] Its cytotoxic effects are mediated by signaling pathways involving ATR, p53, p73, and MAP kinases.[12]
5-Fluorouracil (5-FU)
5-FU is an antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair.[13] Resistance to 5-FU can be mediated by various pathways, including the Hedgehog and PI3K/Akt signaling pathways.[14][15] It can also sensitize cancer cells to immune-mediated killing by upregulating Fas expression on myeloid-derived suppressor cells.[16]
Experimental Protocols
The following are generalized protocols for the key in vitro assays cited in this guide. Specific details may vary between laboratories and studies.
MTT Assay for Cell Viability (IC50 Determination)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (this compound or chemotherapy drug) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the absorbance values against the drug concentrations to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins (e.g., Bcl-2, Caspase-3)
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.
Conclusion
This compound demonstrates notable anti-cancer properties in vitro, with mechanisms of action that involve the induction of apoptosis and cell cycle arrest through various signaling pathways. While its efficacy as a standalone agent may not consistently surpass that of established chemotherapy drugs like doxorubicin, cisplatin, and 5-fluorouracil, it shows potential as a synergistic agent that could enhance the efficacy of conventional treatments, particularly in drug-resistant cancers. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Coptisine enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coptisine inhibits esophageal carcinoma growth by modulating pyroptosis via inhibition of HGF/c-Met signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodical selected coptisine attenuates the malignancy of cholangiocarcinoma through the blockade of EGFR signalling [escholarship.org]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5‐FU inhibits migration and invasion of CRC cells through PI3K/AKT pathway regulated by MARCH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquisition of 5-fluorouracil resistance induces epithelial-mesenchymal transitions through the Hedgehog signaling pathway in HCT-8 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Coptisine Chloride's Enzyme Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity and Specificity of Coptisine Chloride
This compound, a protoberberine isoquinoline alkaloid derived from plants such as Coptis chinensis, has garnered significant interest for its diverse pharmacological activities. A primary mechanism underlying its therapeutic potential is the inhibition of various key enzymes. This guide provides an objective comparison of this compound's inhibitory performance against several enzymes, contrasting it with structurally related alkaloids and established pharmaceutical inhibitors. All data is presented with supporting experimental details to aid in research and development.
Quantitative Comparison of Enzyme Inhibition
The inhibitory potency of this compound and its comparators is most effectively evaluated through their half-maximal inhibitory concentration (IC50) values. The following table summarizes these values against key enzymes. Lower IC50 values denote higher inhibitory potency.
| Enzyme | Class | Inhibitor | IC50 / Kᵢ (µM) | Inhibition Type |
| Monoamine Oxidase A (MAO-A) | Oxidoreductase | This compound | 3.3 (Kᵢ) | Competitive, Reversible |
| Moclobemide | 6.1 - 10 | Reversible | ||
| Monoamine Oxidase B (MAO-B) | Oxidoreductase | This compound | No Inhibition | - |
| Selegiline | 0.051 | Irreversible | ||
| Acetylcholinesterase (AChE) | Hydrolase | This compound | 13.50 | Not specified |
| Berberine | 2.33 | Not specified | ||
| Palmatine | 6.52 | Not specified | ||
| Donepezil | 0.0067 - 0.0116 | Not specified | ||
| Indoleamine 2,3-dioxygenase (IDO) | Oxidoreductase | This compound | 6.3 (IC50) / 5.8 (Kᵢ) | Uncompetitive |
Analysis of Cross-Reactivity and Specificity
Monoamine Oxidase (MAO) Inhibition: this compound demonstrates selective inhibition of MAO-A, the enzyme primarily responsible for metabolizing serotonin and norepinephrine, with a competitive and reversible binding mode[1]. It shows no inhibitory activity against MAO-B, which preferentially metabolizes dopamine[1][2]. This selectivity is a key differentiator from non-selective inhibitors and is particularly relevant for applications in neurology and psychiatry. For comparison, Moclobemide is a known reversible MAO-A inhibitor, while Selegiline is a potent, irreversible MAO-B inhibitor[1][3][4].
Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, inhibiting Acetylcholinesterase (AChE) is a primary therapeutic strategy. This compound inhibits AChE with an IC50 value of 13.50 µM[5]. When compared to its structural analogs, berberine (IC50 = 2.33 µM) is a more potent AChE inhibitor, while palmatine (IC50 = 6.52 µM) shows intermediate potency[5]. All three alkaloids are significantly less potent than the standard Alzheimer's drug Donepezil, which has an IC50 in the low nanomolar range[6][7].
Indoleamine 2,3-dioxygenase (IDO) Inhibition: IDO is a crucial enzyme in the kynurenine pathway and a target in immunotherapy and neuroinflammation. This compound acts as an efficient uncompetitive inhibitor of IDO with an IC50 of 6.3 µM and a Kᵢ of 5.8 µM[2][4][8][9]. This activity highlights a distinct mechanism and therapeutic potential for this compound beyond its effects on neurotransmitter-metabolizing enzymes.
Visualizing Mechanisms and Workflows
The following diagrams illustrate a key signaling pathway affected by this compound and a standard experimental workflow for assessing enzyme inhibition.
Caption: Competitive inhibition of MAO-A by this compound.
Caption: Generalized workflow for determining enzyme inhibition (IC50).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the standard for measuring AChE activity.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.
-
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
AChE enzyme solution (e.g., from electric eel)
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
10 mM DTNB solution
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and reader
-
-
Procedure:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the AChE enzyme solution. A control well should contain the solvent instead of the test compound.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells[11][12].
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader[10].
-
Calculate the rate of reaction for each concentration. The percentage of inhibition is determined relative to the control (100% activity).
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase (MAO-A) Inhibition Assay
This assay quantifies MAO-A activity by measuring the transformation of a substrate.
-
Principle: MAO-A deaminates the substrate kynuramine, which then undergoes spontaneous intramolecular condensation to form 4-hydroxyquinoline (4-HQ). The rate of 4-HQ formation is used as a marker of MAO-A activity and can be measured by fluorescence or LC-MS/MS[13].
-
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Recombinant human MAO-A enzyme
-
Kynuramine substrate
-
Test compounds (this compound, etc.)
-
Control inhibitor (e.g., Clorgyline for MAO-A)
-
96-well plate
-
Fluorometric plate reader or LC-MS/MS system
-
-
Procedure:
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, add the MAO-A enzyme and the test compound.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong base or acid).
-
Measure the formation of 4-hydroxyquinoline. For fluorometric detection, measure the fluorescence (e.g., Ex/Em = 310/400 nm). For LC-MS/MS, analyze the sample for the specific mass of 4-HQ[13].
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
-
Indoleamine 2,3-dioxygenase (IDO) Inhibition Assay
This assay measures the conversion of tryptophan to N-formylkynurenine (NFK), which is then hydrolyzed to kynurenine.
-
Principle: The enzymatic activity of IDO is determined by quantifying the product, kynurenine. This can be done directly by measuring its absorbance at 321 nm or colorimetrically after a reaction with p-dimethylaminobenzaldehyde (p-DMAB) at 480 nm[14].
-
Materials:
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (cofactor)
-
Catalase
-
Test compounds
-
Trichloroacetic acid (TCA) for reaction termination
-
p-DMAB in acetic acid (for colorimetric detection)
-
-
Procedure:
-
Prepare the reaction mixture containing phosphate buffer, ascorbic acid, methylene blue, and catalase[14].
-
Add the IDO1 enzyme to the wells of a 96-well plate, followed by the test compounds at various concentrations.
-
Initiate the reaction by adding L-tryptophan[14].
-
Incubate the plate at 37°C for 30-60 minutes[14].
-
Terminate the reaction by adding 30% (w/v) TCA[14].
-
Incubate the plate at 50-65°C for 15-30 minutes to hydrolyze NFK to kynurenine[14][15].
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate. For colorimetric detection, add p-DMAB solution and measure the absorbance at 480 nm. Alternatively, measure the absorbance of kynurenine directly at 321 nm[14].
-
Calculate the percentage of inhibition and determine the IC50 value.
-
References
- 1. apexbt.com [apexbt.com]
- 2. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coptisine and Palmatine for Drug Development Professionals
An objective guide to the pharmacological and biological activities of two prominent isoquinoline alkaloids, supported by experimental data.
Coptisine and Palmatine are structurally related protoberberine alkaloids, primarily extracted from medicinal plants such as Coptis chinensis (Huang Lian) and Phellodendron amurense.[1][2] Both compounds are subjects of extensive research due to their broad spectrum of pharmacological activities. While they share a common chemical scaffold, subtle structural differences lead to distinct biological response profiles, influencing their therapeutic potential. This guide provides a head-to-head comparison of their performance in key therapeutic areas, supported by quantitative data and detailed experimental protocols to inform researchers and drug development professionals.
Comparative Analysis of Pharmacological Activities
Coptisine and Palmatine exhibit significant, yet distinct, effects across several domains, including oncology, inflammation, neuroprotection, and metabolic regulation.
Anti-Cancer and Cytotoxic Effects
Both alkaloids demonstrate cytotoxic properties against various cancer cell lines, but studies suggest Coptisine often has a stronger inhibitory effect on cell proliferation.[3] Coptisine has been shown to induce cell cycle arrest and apoptosis by modulating key signaling pathways.[4][5] Palmatine also exerts anticancer effects through multiple mechanisms, including inducing cytotoxicity, suppressing metastasis, and inhibiting angiogenesis.[1][6]
| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect | Reference |
| Coptisine | HepG2 (Hepatoma) | Cell Proliferation | 72 h | 18.1 µM | [3] |
| RAW264.7 (Macrophage) | Cell Proliferation | 72 h | 10.29 µM | [3] | |
| 3T3-L1 (Preadipocyte) | Cell Proliferation | 72 h | 50.63 µM | [3] | |
| HT-29 (Colon Carcinoma) | Cytotoxicity | 144 h | Potent Activity | [7] | |
| LoVo (Colon Carcinoma) | Cytotoxicity | N/A | Cytotoxic | [7] | |
| L-1210 (Murine Leukemia) | Cytotoxicity | N/A | Less Potent | [7] | |
| ACC-201 (Gastric Cancer) | Cell Viability (MTT) | N/A | Highest efficacy among tested alkaloids | [8][9] | |
| NCI-N87 (Gastric Cancer) | Cell Viability (MTT) | N/A | Highest efficacy among tested alkaloids | [8][9] | |
| Palmatine | HepG2 (Hepatoma) | Cell Proliferation | 72 h | > 100 µM (No effect) | [3] |
| RAW264.7 (Macrophage) | Cell Proliferation | 72 h | > 100 µM (No effect) | [3] | |
| 3T3-L1 (Preadipocyte) | Cell Proliferation | 72 h | > 100 µM (No effect) | [3] | |
| HT-29 (Colon Carcinoma) | Cell Proliferation | N/A | Concentration-dependent inhibition | [10] | |
| SW-480 (Colon Carcinoma) | Cell Proliferation | N/A | Concentration-dependent inhibition | [10] |
Cell Proliferation/Viability (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., HepG2, RAW264.7, ACC-201, NCI-N87).
-
Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Coptisine or Palmatine (e.g., 2.5 µM to 100 µM) for specified durations (e.g., 24, 48, 72 hours).[8]
-
Detection: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. After incubation, the formazan crystals are dissolved in a solvent like DMSO.
-
Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[3]
Flow Cytometry for Cell Cycle Analysis
-
Protocol: Gastric cancer cells (ACC-201, NCI-N87) are treated with varying concentrations of Coptisine (e.g., up to 10 µg/mL).[9][11]
-
Analysis: Following treatment, cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content is analyzed by flow cytometry.
-
Endpoint: An increase in the sub-G1 cell population is indicative of apoptosis. For instance, Coptisine treatment increased the sub-G1 population from ~2% to over 17% in ACC-201 cells.[11]
Anti-Inflammatory Activity
Both alkaloids exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. Coptisine has been shown to inhibit the NF-κB, MAPK, and PI3K/Akt pathways.[2][12] Palmatine exerts its anti-inflammatory effects primarily by inhibiting NLRP3 inflammasome activation and NF-κB signaling.[1][13]
| Compound | Model | Dose / Concentration | Key Findings | Reference |
| Coptisine | LPS-stimulated RAW264.7 cells | 1-30 µmol/L | Inhibited inflammatory response by blocking NF-κB, MAPK, and PI3K/AKT pathways. | [2] |
| DNP-IgE-stimulated RBL-2H3 cells | 10 µM | Decreased IL-4 and TNF-α production. | [14] | |
| Palmatine | LPS-stimulated RAW264.7 cells | 0.025–0.5 mg/mL | Dose-dependently downregulated IL-6 and IL-1β secretion. | [1] |
| ApcMin/+ mice (high-fat diet) | N/A | Reduced gene expression of IL-1α, IL-1β, IL-8, G-CSF, and GM-CSF in the intestine. | [10] | |
| DSS-induced colitis model (mice) | N/A | Suppressed NLRP3 inflammasome. | [1] |
-
Cell Model: RAW264.7 murine macrophages are commonly used.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of Coptisine or Palmatine for a specific duration before or during LPS stimulation.
-
Endpoint Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[10] The expression of key proteins in inflammatory signaling pathways (e.g., phosphorylated p65, p38) is analyzed by Western blotting.[14]
Neuroprotective Effects
Both compounds show promise in neuroprotection, though studies suggest different primary mechanisms. Coptisine has been identified as a potent neuroprotective agent, significantly attenuating oxidative stress-induced apoptosis and downregulating thioredoxin-interacting protein (TXNIP) gene expression.[15][16][17] Palmatine provides neuroprotection by activating the AMPK/Nrf2 and HSF-1 signaling pathways, which enhances antioxidant defenses and reduces neuroinflammation.[13][18][19] In one comparative study, only Coptisine significantly attenuated the reduction in cell viability and mitochondrial membrane potential induced by an oxidative stressor.[15][16][20]
| Compound | Model | Dose / Concentration | Key Findings | Reference |
| Coptisine | t-BOOH-induced SH-SY5Y cells | 0–40 µM | Significantly increased cell viability and attenuated apoptosis. | [16] |
| AβPP/PS1 transgenic mice | Oral administration | Inhibited indoleamine 2,3-dioxygenase (IDO), reduced amyloid plaque formation, and ameliorated cognitive impairment. | [4] | |
| Palmatine | MCAO mouse model (Ischemia/Reperfusion) | N/A | Ameliorated cerebral injury by decreasing infarct volume and reducing oxidative stress and inflammation. | [18] |
| Aβ-transgenic C. elegans | 0.2 mM | Delayed Aβ-induced paralysis and reduced ROS levels via HSF-1 signaling. | [13][19] | |
| Aβ25-35-induced PC12 cells & mice | N/A | Reduced neuroinflammation (↓TNF-α, IL-1β, IL-6) and apoptosis via the Nrf2/HO-1 pathway. | [21] |
-
In Vitro Oxidative Stress Model:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Induction: Neurotoxicity is induced by exposing cells to an oxidative agent like tert-butylhydroperoxide (t-BOOH).[16]
-
Treatment: Cells are pre-treated with Coptisine or Palmatine for 24 hours before exposure to the toxin.
-
Endpoints: Cell viability is measured (e.g., via MTT assay), apoptosis is quantified (e.g., via Annexin V/PI staining and flow cytometry), and mitochondrial membrane potential is assessed using fluorescent probes.[15][16]
-
-
In Vivo Ischemia/Reperfusion Model:
-
Animal Model: Transient middle cerebral artery occlusion (MCAO) in mice.
-
Treatment: Palmatine is administered to the mice.
-
Analysis: Neuroprotective effects are evaluated by measuring cerebral infarct volume, neurological deficit scores, and brain water content.[18] Levels of oxidative stress markers (MDA, SOD) and inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured in brain tissue.[18]
-
Metabolic Regulation
Both alkaloids positively influence metabolic health. Palmatine has been shown to regulate glucose and lipid homeostasis via the AMPK/mTOR and IRS1/AKT2/GLUT2 pathways.[1][22] Coptisine also demonstrates lipid-lowering properties, reducing serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c).[2]
| Compound | Model | Dose | Key Findings | Reference |
| Coptisine | Hyperlipidemic rat model | 70.05 mg/kg (oral) | Significantly reduced serum TC, TG, and LDL-c. | [2] |
| Palmatine | STZ-induced diabetic rats | N/A | Upregulated gene expression of IRS-1, PI3K, AKT2, and GLUT4, improving insulin signaling. | [22] |
| CCl4-induced liver fibrosis rats | 54 mg/kg & 108 mg/kg | Significantly reduced serum levels of ALT, AST, and ALP. | [1] |
Modulation of Cellular Signaling Pathways
The distinct pharmacological effects of Coptisine and Palmatine can be attributed to their differential modulation of key intracellular signaling pathways.
Coptisine Signaling
Coptisine exerts its anti-inflammatory and anti-cancer effects by targeting multiple critical pathways, including NF-κB, MAPK, and PI3K/Akt. By inhibiting these pathways, Coptisine effectively reduces the expression of pro-inflammatory cytokines and suppresses cancer cell proliferation and survival.[2]
Caption: Coptisine inhibits pro-inflammatory and proliferative signaling pathways.
Palmatine Signaling
Palmatine's therapeutic effects are largely attributed to its activation of protective pathways like AMPK and Nrf2, while simultaneously inhibiting pro-inflammatory routes such as NF-κB. Activation of the AMPK/Nrf2 axis is central to its neuroprotective and antioxidant effects, leading to the upregulation of antioxidant enzymes and the suppression of oxidative stress and apoptosis.[1][18]
Caption: Palmatine activates protective pathways while inhibiting inflammation.
Pharmacokinetics and Bioavailability
A significant challenge for the clinical application of both Coptisine and Palmatine is their poor oral bioavailability.[2] Both alkaloids are substrates of P-glycoprotein (P-gp), an efflux transporter in the intestine, which limits their absorption.[2] Studies on their metabolism in human liver microsomes show that CYP2D6 is the predominant enzyme for Coptisine metabolism, while CYP1A2 is the primary contributor to Palmatine metabolism.[23] Interestingly, metabolic interactions exist between them, with Coptisine showing the strongest inhibition toward the metabolism of the related alkaloid berberine.[23]
Conclusion
Coptisine and Palmatine, while structurally similar, exhibit distinct pharmacological profiles that suggest different therapeutic applications.
-
Coptisine demonstrates superior cytotoxic activity against a range of cancer cell lines and potent neuroprotective effects against oxidative stress. This positions it as a strong candidate for further investigation in oncology and for treating neurodegenerative disorders where oxidative damage is a key factor.
-
Palmatine shows a weaker direct cytotoxic effect but excels in modulating metabolic and inflammatory pathways. Its ability to activate the AMPK/Nrf2 axis makes it a promising agent for managing metabolic syndrome, diabetes, and inflammation-driven conditions like inflammatory bowel disease and cerebral ischemia.[1][18][24]
Future research should focus on strategies to overcome their low bioavailability, such as nano-delivery systems or structural modifications, to unlock their full clinical potential.[1] For drug development professionals, the choice between Coptisine and Palmatine will depend on the specific therapeutic target and desired mechanism of action. Coptisine appears more suited for applications requiring direct cytotoxicity, while Palmatine is a stronger candidate for diseases requiring metabolic and anti-inflammatory regulation.
References
- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Response Profiling Reveals the Functional Differences of Main Alkaloids in Rhizoma Coptidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity evaluation of natural coptisine and synthesis of coptisine from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells | MDPI [mdpi.com]
- 10. Palmatine from Mahonia bealei attenuates gut tumorigenesis in ApcMin/+ mice via inhibition of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coptidis alkaloids extracted from Coptis chinensis Franch attenuate IFN-γ-induced destruction of bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 21. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Palmatine as an Agent Against Metabolic Syndrome and Its Related Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Coptisine Chloride as a Target for Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coptisine chloride, a protoberberine alkaloid primarily isolated from the traditional medicinal plant Coptis chinensis, has garnered significant attention in the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound with other natural and synthetic compounds targeting similar signaling pathways, supported by experimental data and detailed protocols to aid in the validation of its potential as a drug development target.
Mechanism of Action and Targeted Signaling Pathways
This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in a range of pathologies, including cancer, inflammation, and neurodegenerative diseases.[1][2] Its primary mechanisms involve the inhibition of pro-inflammatory and cell survival pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt.[2][3]
The NF-κB signaling cascade, a critical regulator of inflammation and cell survival, is a key target of Coptisine.[2][3] Coptisine has been shown to suppress the degradation of the inhibitor of NF-κB alpha (IκBα), thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[2]
The MAPK pathway, which includes ERK, JNK, and p38, is another crucial signaling network involved in cell proliferation, differentiation, and apoptosis that is modulated by Coptisine.[2] Furthermore, Coptisine has been demonstrated to inhibit the PI3K/Akt pathway, a central node in cell growth, survival, and metabolism.[2]
Comparative Analysis of Inhibitory Activity
To objectively evaluate the potential of this compound as a drug target, its inhibitory activity is compared with other isoquinoline alkaloids from Coptis chinensis and with known synthetic small molecule inhibitors of the NF-κB, MAPK, and PI3K/Akt pathways.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Natural Alternatives
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Human colon carcinoma | HT 29 | 0.49 µg/mL (~1.38) | [4] |
| Human colon carcinoma | LoVo | 0.87 µg/mL (~2.45) | [4] | |
| Murine leukemia | L1210 | 0.87 µg/mL (~2.45) | [4] | |
| Non-small-cell lung cancer | A549 | 18.09 | [5] | |
| Non-small-cell lung cancer | H460 | 29.50 | [5] | |
| Non-small-cell lung cancer | H2170 | 21.60 | [5] | |
| Berberine | Murine leukemia | L1210 | 0.33 µg/mL (~0.93) | [4] |
| Human colon carcinoma | HT 29 | 1.89 µg/mL (~5.32) | [4] | |
| Human colon carcinoma | LoVo | 1.90 µg/mL (~5.35) | [4] | |
| Neuraminidase Inhibition | - | 13.5 | [6] | |
| Palmatine | Ovarian cancer | OVCAR-4, OVCAR-8, A2780, A2780cis | 5.5 - 7.9 | [7] |
| Breast cancer | T47D, MCF7, ZR-75-1 | 5.126 - 5.805 µg/mL | [8] | |
| Jatrorrhizine | Indoleamine 2,3-dioxygenase 1 (IDO1) | Recombinant human | 206 | [9] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | HEK 293-hIDO1 cells | 17.8 | [9] |
Table 2: Examples of Synthetic Small Molecule Inhibitors Targeting Similar Pathways
| Inhibitor | Target Pathway | Development Stage | Reference |
| NF-κB Pathway | |||
| Bortezomib | Proteasome (indirectly inhibits NF-κB) | Approved | [1] |
| UCB-6786, UCB-6876, UCB-9260 | TNFα (upstream of NF-κB) | Preclinical | [10] |
| MAPK Pathway | |||
| Trametinib | MEK1/2 | Approved | [11] |
| Ulixertinib (BVD-523) | ERK1/2 | Clinical Trials | [12] |
| PI3K/Akt Pathway | |||
| GDC-0941 | PI3K | Phase I Clinical Trials | [13] |
| MK-2206 | Akt (allosteric inhibitor) | Phase I/II Clinical Trials | [14] |
| BKM120 | Pan-PI3K | Clinical Trials | [13] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effect of a compound on a cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., Hep3B) in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 or 48 hours).[15]
-
MTT Incubation: Following treatment, add 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate at 37°C for 2 hours.[15]
-
Formazan Solubilization: Remove the MTT-containing medium and add 200 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the designated time.
-
Cell Harvesting: For adherent cells, detach them using a gentle cell dissociation agent like trypsin. For suspension cells, directly collect them.[16] Centrifuge the cells to obtain a pellet.[16]
-
Washing: Resuspend the cell pellet in Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[16]
-
Staining: Resuspend the cells in a binding buffer containing a fluorescently labeled Annexin V probe and a viability dye such as Propidium Iodide (PI).[16] Incubate at room temperature for 5-20 minutes.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[16]
Visualizing Molecular Interactions and Workflows
This compound's Impact on the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.
This compound's Influence on the PI3K/Akt and MAPK Pathways
Caption: this compound inhibits cell proliferation and survival by targeting the PI3K/Akt and MAPK pathways.
Experimental Workflow for Validating this compound's Anticancer Activity
Caption: A typical workflow for evaluating the in vitro anticancer effects of this compound.
Conclusion
This compound demonstrates significant potential as a lead compound for drug development, particularly in the areas of oncology and inflammatory diseases. Its ability to modulate multiple critical signaling pathways, including NF-κB, MAPK, and PI3K/Akt, provides a strong rationale for its therapeutic application. The comparative data presented in this guide indicates that this compound exhibits potent activity, often comparable to or exceeding that of its natural analogs. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide serves as a foundational resource for researchers aiming to validate and advance this compound as a novel therapeutic agent.
References
- 1. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small-molecule Articles | Smolecule [smolecule.com]
- 13. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
A Comparative Analysis of Coptisine Chloride and Other Natural Compounds in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of coptisine chloride against other well-researched natural compounds: berberine, curcumin, and quercetin. The information presented is supported by experimental data from in vitro studies, with a focus on their mechanisms of action involving key inflammatory signaling pathways.
Overview of Anti-inflammatory Mechanisms
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. A critical pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) that produces nitric oxide (NO).
Another crucial set of pathways are the Mitogen-Activated Protein Kinase (MAPK) cascades (including p38, JNK, and ERK), which are also activated by inflammatory stimuli and play a significant role in regulating the production of inflammatory mediators.
This compound, berberine, curcumin, and quercetin have all demonstrated the ability to modulate these pathways, thereby exerting their anti-inflammatory effects.
Comparative Efficacy: In Vitro Data
The following table summarizes the inhibitory effects of this compound, berberine, curcumin, and quercetin on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely used in vitro model for studying inflammation.
| Compound | Target Mediator | IC50 / Effective Concentration | Reference |
| This compound | Nitric Oxide (NO) | Dose-dependent inhibition | [1] |
| IL-1β | Dose-dependent inhibition | [1] | |
| IL-6 | Dose-dependent inhibition | [1][2] | |
| TNF-α | Dose-dependent inhibition | [2] | |
| Berberine | Nitric Oxide (NO) | Dose-dependent inhibition | [3][4] |
| IL-6 | Dose-dependent inhibition | [5][6][7] | |
| TNF-α | Dose-dependent inhibition | [5][6][7][8] | |
| MCP-1 | Dose-dependent inhibition | [5][6][8] | |
| Curcumin | Nitric Oxide (NO) | 11.0 ± 0.59 µM | [9] |
| IL-6 | Dose-dependent inhibition | [10][11][12][13] | |
| TNF-α | Dose-dependent inhibition | [10][11][12][13] | |
| Quercetin | Nitric Oxide (NO) | ~27 µM | [14] |
| IL-6 | Dose-dependent inhibition | [15][16][17][18] | |
| TNF-α | Dose-dependent inhibition | [15][16][17][18][19] |
Note: While specific IC50 values for coptisine and berberine in this exact model were not consistently available in the reviewed literature, numerous studies confirm their potent, dose-dependent inhibitory effects on these inflammatory mediators.[1][2][3][4][5][6][7][8][20][21] The provided IC50 values for curcumin and quercetin offer a quantitative benchmark for their efficacy.
Signaling Pathway Modulation
The anti-inflammatory activities of these natural compounds are primarily attributed to their ability to interfere with the NF-κB and MAPK signaling pathways.
As depicted in Figure 1, coptisine, berberine, curcumin, and quercetin interfere with these inflammatory cascades by inhibiting the activation of IKK and MAPKs. This prevents the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation and activity of NF-κB.[1][5][22]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the anti-inflammatory effects of natural compounds.
Cell Culture and Treatment
-
Cell Seeding: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours to allow for adherence.[23]
-
Pre-treatment: The cells are then pre-treated with various concentrations of the test compounds (this compound, berberine, curcumin, or quercetin) for 1-2 hours.
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[23]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Supernatant Collection: After the 24-hour incubation with LPS and the test compounds, the cell culture supernatant is collected.
-
Griess Reagent: An equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to the supernatant in a new 96-well plate.[23][24]
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540-550 nm using a microplate reader.[23][24]
-
Quantification: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Supernatant Collection: The cell culture supernatant is collected as described above.
-
ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[25][26]
Conclusion
This compound, along with berberine, curcumin, and quercetin, demonstrates significant anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. While curcumin and quercetin have more readily available quantitative IC50 data for direct comparison, the consistent dose-dependent inhibitory effects of coptisine and berberine on key inflammatory mediators establish them as potent anti-inflammatory agents. Further head-to-head comparative studies under standardized conditions would be beneficial to delineate the subtle differences in their potency and therapeutic potential. The experimental protocols provided herein offer a foundational framework for conducting such comparative efficacy studies.
References
- 1. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of berberine on lipopolysaccharide-induced inducible nitric oxide synthase and the high-mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berberine suppresses LPS-induced inflammation through modulating Sirt1/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine inhibits free fatty acid and LPS-induced inflammation via modulating ER stress response in macrophages and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. apjai-journal.org [apjai-journal.org]
- 10. Curcumin abrogates LPS-induced pro-inflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of LPS-induced production of inflammatory factors in the macrophages by mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quercetin Prevents LPS-Induced Oxidative Stress and Inflammation by Modulating NOX2/ROS/NF-kB in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Quercetin Inhibits Inflammatory Response Induced by LPS from Porphyromonas gingivalis in Human Gingival Fibroblasts via Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Berberine, an isoquinoline alkaloid suppresses TXNIP mediated NLRP3 inflammasome activation in MSU crystal stimulated RAW 264.7 macrophages through the upregulation of Nrf2 transcription factor and alleviates MSU crystal induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The inhibitory action of quercetin on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Coptisine Chloride: A Synergistic Partner in Combination Therapy
For Immediate Release
A Comprehensive Guide to the Synergistic Effects of Coptisine Chloride with Other Drugs for Researchers, Scientists, and Drug Development Professionals.
This compound, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While its standalone therapeutic potential is noteworthy, emerging evidence highlights its remarkable ability to act synergistically with other drugs, enhancing their efficacy and potentially overcoming drug resistance. This guide provides a detailed comparison of the synergistic effects of this compound in combination with various therapeutic agents, supported by experimental data and detailed methodologies.
Synergistic Anticancer Effects: this compound and Doxorubicin
The combination of this compound with the chemotherapeutic agent Doxorubicin has shown significant synergistic effects in overcoming multidrug resistance (MDR) in breast cancer cell lines. MDR, a major obstacle in cancer therapy, is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux anticancer drugs from cancer cells.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound and Doxorubicin, alone and in combination, on Doxorubicin-resistant human breast cancer cell lines. The data clearly demonstrates that a non-toxic concentration of this compound significantly enhances the sensitivity of resistant cells to Doxorubicin.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Resistance Ratio (RR) |
| MCF-7/ADR | Doxorubicin alone | 25.8 ± 2.1 | - | - |
| Doxorubicin + this compound (31 µM) | 10.0 ± 0.9 | 0.77 | 2.58 | |
| MDA-MB-231/ADR | Doxorubicin alone | 35.6 ± 2.5 | - | - |
| Doxorubicin + this compound (31 µM) | 10.7 ± 1.1 | 0.75 | 3.33 |
A Combination Index (CI) value of < 1 indicates synergism. The Resistance Ratio (RR) is the fold-reversal of resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Human breast cancer cells (MCF-7/ADR and MDA-MB-231/ADR) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
The cells were then treated with varying concentrations of this compound, Doxorubicin, or their combination for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
-
The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated using dose-response curves.
Synergy Analysis: The synergistic effect was quantified by calculating the Combination Index (CI) using the Chou-Talalay method. The formula used is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂, where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that produce a given effect when used alone, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
ABC Transporter Function Assay (Rhodamine 123 Accumulation):
-
Resistant breast cancer cells were incubated with this compound, the ABC transporter inhibitor Verapamil (positive control), or media alone for 1 hour.
-
Rhodamine 123 (a substrate of ABC transporters) was added to the cells and incubated for another hour.
-
The cells were then washed, and the intracellular fluorescence of Rhodamine 123 was measured using flow cytometry. Increased fluorescence indicates inhibition of ABC transporter efflux activity.
Signaling Pathway and Mechanism of Action
The primary mechanism of the synergistic effect between this compound and Doxorubicin is the inhibition of ABC transporter function and expression by this compound. This leads to an increased intracellular accumulation of Doxorubicin in resistant cancer cells, thereby enhancing its cytotoxic effect.
Synthetic vs. Natural Coptisine Chloride: A Comparative Analysis in Cellular Assays
A critical evaluation of the available scientific literature reveals that both synthetically produced and naturally sourced coptisine chloride exhibit comparable biological activity, particularly in cytotoxicity against various cancer cell lines. While direct comparative data for other biological effects remain limited, the existing evidence suggests a high degree of functional equivalence between the two forms.
This guide provides a detailed comparison based on published experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance of synthetic versus natural this compound in key in vitro assays.
Cytotoxicity: A Direct Comparison
A seminal study by Colombo ML et al. (2001) directly compared the cytotoxic effects of natural coptisine, isolated from Chelidonii herba, and synthetic coptisine on several human and murine cancer cell lines. The research concluded that both natural and synthetic coptisine showed comparable cytotoxic activity.[1][2] The study highlighted that the activity was more pronounced against the HT-29 and LoVo human colon carcinoma cell lines and lower against the L-1210 murine leukemia cell line.[1][2]
The structural identity of the synthetic coptisine was rigorously verified using IR and NMR methods, ensuring a valid comparison with its natural counterpart.[1][2]
Quantitative Cytotoxicity Data
| Cell Line | Coptisine Type | IC50 (µg/mL) |
| HT-29 (Human Colon Carcinoma) | Natural/Synthetic | 0.49 |
| LoVo (Human Colon Carcinoma) | Natural/Synthetic | 0.87 |
| L-1210 (Murine Leukemia) | Natural/Synthetic | 0.87 |
Data sourced from Colombo ML et al., Farmaco, 2001.
Other Biological Activities: An Overview
While direct comparative studies are lacking for other biological activities, numerous studies have elucidated the effects of coptisine (source often unspecified) in various assays. It is plausible that the synthetic form would exhibit similar activities due to its identical chemical structure.
Anti-Inflammatory Activity: Coptisine has been shown to possess potent anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory action is mediated, at least in part, through the inhibition of key signaling pathways.
Modulation of Signaling Pathways: Coptisine has been reported to modulate several critical intracellular signaling pathways implicated in inflammation and cancer:
-
NF-κB Pathway: Coptisine can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the transcription of pro-inflammatory genes.
-
MAPK Pathway: Coptisine has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). The MAPK pathway is crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.
-
PI3K/Akt Pathway: Coptisine can also inhibit the PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling pathway, which is involved in cell survival and proliferation.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity. This protocol is representative of the methodology likely employed in the comparative studies of this compound.
-
Cell Seeding: Cancer cells (e.g., HT-29, LoVo, L-1210) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either natural or synthetic this compound. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to the absorbance of the control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Visualizing the Mechanism: Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Coptisine's inhibition of the NF-κB signaling pathway.
Caption: Coptisine's inhibitory effect on the MAPK signaling pathway.
References
Safety Operating Guide
Proper Disposal of Coptisine Chloride: A Guide for Laboratory Professionals
The following protocol provides essential safety and logistical information for the proper disposal of Coptisine chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety Precautions and Spill Response
Before handling this compound for disposal, it is crucial to be aware of its hazards. This compound is classified as a toxic solid that can be fatal if inhaled and is toxic if swallowed or in contact with skin[1]. It may also cause damage to organs through prolonged or repeated exposure[1][2].
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to avoid inhaling dust or aerosols[1][3].
-
Utilize Personal Protective Equipment (PPE): Wear appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves, safety goggles with side shields, and a lab coat or impervious clothing[3][4].
-
Containment: Prevent the spill from spreading or entering drains, waterways, or soil[3][5][6]. Use non-combustible absorbent materials like sand, earth, or diatomaceous earth to contain the spillage[3][6].
-
Clean-up: Carefully sweep or shovel the contained material into a suitable, closed container for disposal[4][5]. Avoid creating dust[1][4]. Decontaminate the affected surfaces by scrubbing with alcohol[3].
II. Personal Protective Equipment (PPE) for Disposal
The following table summarizes the required personal protective equipment when handling this compound for disposal.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields, tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[3][4]. |
| Hand Protection | Impermeable and resistant protective gloves. Inspect gloves prior to use and use proper removal technique[2][4]. |
| Body Protection | Impervious clothing or lab coat to prevent skin contact[3][4]. |
| Respiratory Protection | A suitable respirator or a NIOSH-approved self-contained breathing apparatus should be used, especially in case of inadequate ventilation or dust formation[1][3]. |
III. Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be carried out in accordance with all federal, state, and local regulations[3][4].
-
Waste Identification and Segregation:
-
Label the waste container clearly as "Hazardous Waste" and "Toxic" and include the chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Packaging:
-
Storage:
-
Final Disposal:
-
Arrange for disposal through a licensed and professional waste disposal company[4].
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Crucially, do not dispose of this compound with household garbage or allow it to enter the sewage system, ground water, or any water course [2].
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. nipissingu.ca [nipissingu.ca]
Safeguarding Your Research: A Guide to Handling Coptisine Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Coptisine chloride, a bioactive isoquinoline alkaloid. Adherence to these procedures is critical due to the compound's toxicity.
This compound is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, stringent adherence to safety protocols is non-negotiable.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure risk.
Core PPE Requirements:
-
Respiratory Protection: A NIOSH-approved respirator is necessary, particularly when there is a risk of inhaling dust.[1]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[1][4]
-
Hand Protection: Compatible chemical-resistant gloves must be worn.[1][4] It is crucial to inspect gloves for any signs of degradation before use.[3][5]
-
Body Protection: A lab coat should be worn to protect the skin and clothing from contamination.[1]
Quantitative Safety Data
The following table summarizes key quantitative data regarding the toxicity of this compound.
| Parameter | Value | Species | Reference |
| LD50 (Oral) | 880.18 mg/kg | Mouse | [6][7] |
| IC50 (IDO) | 6.3 µM | [6][7] | |
| Ki (IDO) | 5.8 µM | [6][7] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound, from initial preparation to final disposal.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. This compound | 6020-18-4 [chemicalbook.com]
- 7. This compound CAS#: 6020-18-4 [m.chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
